(R)-5-methylmorpholin-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(5R)-5-methylmorpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-4-2-8-3-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPWUBHXXRVWJK-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40496448 | |
| Record name | (5R)-5-Methylmorpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119844-67-6 | |
| Record name | (5R)-5-Methyl-3-morpholinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119844-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5R)-5-Methylmorpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5R)-5-methylmorpholin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-5-methylmorpholin-3-one: Structure, Properties, and Potential Applications
Disclaimer: Direct experimental data for (R)-5-methylmorpholin-3-one is limited in publicly available literature. This guide provides a comprehensive overview based on the known properties and reactions of closely related morpholinone analogs. The information presented herein is intended for research and development purposes and should be supplemented with experimental verification.
Introduction
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3] Its unique physicochemical properties, including good water solubility and metabolic stability, make it an attractive building block in drug design.[2] The morpholin-3-one core, a lactam derivative of morpholine, serves as a versatile intermediate for the synthesis of various biologically active molecules.[4] This guide focuses on the specific chiral isomer, this compound, exploring its structure, potential properties, synthetic strategies, and prospective applications in drug development.
Molecular Structure and Properties
This compound is a chiral heterocyclic compound featuring a morpholine ring with a ketone at the 3-position and a methyl group at the 5-position with (R) stereochemistry.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound (Predicted) | Morpholin-3-one[5] | (R)-3-Methylmorpholine[6] |
| Molecular Formula | C₅H₉NO₂ | C₄H₇NO₂ | C₅H₁₁NO |
| Molecular Weight | 115.13 g/mol | 101.10 g/mol | 101.15 g/mol |
| IUPAC Name | (5R)-5-methylmorpholin-3-one | morpholin-3-one | (3R)-3-methylmorpholine |
| CAS Number | 119844-67-6[7] | 109-11-5 | 74572-04-6 |
| Boiling Point | Not available | 142°C/7mmHg[4] | 133-134°C[8] |
| Melting Point | Not available | 103-107°C | Not available |
| Density | Not available | Not available | 0.9591 g/cm³ (16°C)[8] |
| Solubility | Expected to be soluble in water and polar organic solvents. | Soluble in alcohols. | Soluble in water and common organic solvents.[8] |
Synthesis and Experimental Protocols
Hypothetical Synthetic Protocol:
-
Starting Material: (R)-2-aminopropan-1-ol.
-
Step 1: N-Alkylation. React (R)-2-aminopropan-1-ol with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile) to yield ethyl 2-(((R)-1-hydroxypropan-2-yl)amino)acetate.
-
Step 2: Cyclization. The resulting amino ester can then be induced to cyclize under basic conditions (e.g., sodium ethoxide in ethanol) or via thermal condensation to form this compound. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Logical Workflow for Synthesis:
Caption: Hypothetical synthetic workflow for this compound.
Potential Applications in Drug Development
The morpholin-3-one scaffold is a key intermediate in the synthesis of various pharmaceuticals.[4] For instance, 4-(4-aminophenyl)morpholin-3-one is a crucial intermediate in the synthesis of the anticoagulant Rivaroxaban.[4] The introduction of a chiral methyl group at the 5-position could offer several advantages in drug design:
-
Improved Potency and Selectivity: The specific stereochemistry can lead to more precise interactions with biological targets, enhancing potency and selectivity.[12]
-
Modulation of Physicochemical Properties: The methyl group can influence the compound's lipophilicity and metabolic stability.
-
Novel Chemical Space: It provides a scaffold for the development of new chemical entities with unique pharmacological profiles.
Derivatives of morpholin-3-one have shown potential as anti-cancer agents by inducing cell cycle arrest and apoptosis.[4] Furthermore, the broader morpholine scaffold is present in drugs with diverse activities, including antibacterial, anti-inflammatory, and antiviral properties.[2][3]
Potential Signaling Pathway Involvement:
Given the diverse biological activities of morpholine-containing compounds, derivatives of this compound could potentially modulate various signaling pathways. For example, in the context of cancer, they might interfere with pathways like PI3K/Akt/mTOR or MAPK, which are often dysregulated in cancer cells.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
This compound represents an intriguing, albeit understudied, chiral building block with significant potential in medicinal chemistry. Its structural relationship to known bioactive morpholinones suggests that its derivatives could exhibit a range of pharmacological activities. Further research into the synthesis, characterization, and biological evaluation of this compound and its analogs is warranted to fully explore its therapeutic potential. The development of robust synthetic protocols and the investigation of its structure-activity relationships will be crucial steps in unlocking the value of this promising scaffold for the creation of novel therapeutics.
References
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. morpholin-3-one | 109-11-5 [chemicalbook.com]
- 5. 3-Morpholinone | C4H7NO2 | CID 66953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (R)-3-Methylmorpholine | C5H11NO | CID 641498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (5R)-5-methylmorpholin-3-one | 119844-67-6 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. morpholin-3-one synthesis - chemicalbook [chemicalbook.com]
- 10. 3(R)-HYDROXYMETHYLMORPHOLINE synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Buy (3S,5S)-5-methylmorpholine-3-carboxamide | 1932628-30-2 | 95 [smolecule.com]
The Architecture of Asymmetry: An In-depth Guide to the Synthesis of Chiral Morpholinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The morpholinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules. The specific stereochemistry of these heterocyclic compounds is often critical to their biological activity, making the development of efficient and stereoselective synthetic methods a paramount objective in modern drug discovery. This technical guide provides a comprehensive overview of key contemporary strategies for the synthesis of chiral morpholinone derivatives, complete with detailed experimental protocols, comparative quantitative data, and visual representations of reaction workflows and relevant biological pathways.
Core Synthetic Strategies and Methodologies
The asymmetric synthesis of chiral morpholinones has been significantly advanced through several key catalytic and auxiliary-controlled methodologies. This guide focuses on three prominent and highly effective approaches: Chiral Phosphoric Acid (CPA) Catalyzed Aza-Benzilic Ester Rearrangement, Domino Ring-Opening Cyclization (DROC), and Chiral Auxiliary-Mediated Diastereoselective Synthesis.
Chiral Phosphoric Acid (CPA) Catalyzed Enantioselective Aza-Benzilic Ester Rearrangement
A powerful strategy for the enantioselective synthesis of C3-substituted morpholinones has been developed, employing a chiral phosphoric acid (CPA) catalyst. This method proceeds through a domino [4+2] heteroannulation of aryl or alkylglyoxals with 2-(arylamino)ethan-1-ols, followed by a 1,2-aryl/alkyl shift of the resulting cyclic α-iminium hemiacetals.[1] This reaction formally constitutes an unprecedented asymmetric aza-benzilic ester rearrangement.[1]
References
(R)-5-methylmorpholin-3-one CAS number and physical data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-5-methylmorpholin-3-one, a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes its chemical identity, physical properties, and currently available information on its synthesis and biological significance.
Core Data Summary
This compound is a derivative of morpholin-3-one with a methyl group at the 5-position, existing as the (R)-enantiomer.
CAS Number: 119844-67-6
Molecular Formula: C₅H₉NO₂
Molecular Weight: 115.13 g/mol
Table 1: Physical Data for 5-methylmorpholin-3-one (Racemic Mixture) [1]
| Property | Value |
| Melting Point | 32-34 °C |
| Boiling Point | 290.9 °C at 760 mmHg |
| Density | 1.046 g/cm³ |
| Flash Point | 129.8 °C |
| Refractive Index | 1.426 |
| pKa | 14.43 ± 0.40 (Predicted) |
Synthesis and Experimental Protocols
Detailed experimental protocols for the specific enantioselective synthesis of this compound are not extensively documented in publicly available literature. However, general synthetic strategies for morpholin-3-ones and related chiral morpholine derivatives can provide a foundation for its preparation.
One common approach to the synthesis of the morpholin-3-one core involves the cyclization of an appropriate amino alcohol with a haloacetyl halide or a related electrophile. For the synthesis of 5-substituted derivatives, the starting amino alcohol would possess the desired substitution pattern.
A potential synthetic route to this compound could be inferred from the synthesis of its downstream product, (R)-3-Methylmorpholine. This suggests that this compound serves as a stable intermediate. The synthesis of this intermediate would likely involve the cyclization of (R)-2-aminopropan-1-ol with a suitable C2-synthon.
Conceptual Synthetic Workflow:
Caption: Conceptual synthetic pathway for this compound.
Biological Activity and Signaling Pathways
Specific biological activities and associated signaling pathways for this compound have not been detailed in the reviewed scientific literature. However, the broader class of morpholine-containing compounds is recognized for a wide spectrum of biological activities. Morpholine and its derivatives are integral components of numerous pharmaceuticals and biologically active molecules.
The morpholine scaffold is often considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties, which can enhance drug-like characteristics such as solubility, metabolic stability, and bioavailability.
Derivatives of morpholin-3-one have been investigated for various therapeutic applications, including their potential as anticancer agents. Some studies have indicated that certain morpholin-3-one derivatives can induce cell cycle arrest and apoptosis in cancer cell lines.
Given the established importance of chirality in drug-receptor interactions, it is plausible that the (R)-enantiomer of 5-methylmorpholin-3-one possesses distinct biological properties compared to its (S)-enantiomer or the racemic mixture. Further research is required to elucidate the specific pharmacological profile of this compound.
Logical Relationship of Morpholine Derivatives in Drug Discovery:
Caption: The central role of the morpholine scaffold in developing drug candidates.
References
A Technical Guide to Substituted Morpholine Isomers: Synthesis, Chirality, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of substituted morpholine isomers, with a focus on their synthesis, the critical role of chirality in their biological activity, and their diverse applications in drug development. The morpholine scaffold is a privileged structure in medicinal chemistry, and understanding the nuances of its isomers is paramount for the design of novel therapeutics.
Synthesis of Substituted Morpholines
The synthesis of substituted morpholines can be achieved through various strategies, often tailored to introduce specific substituents and control stereochemistry. A common approach involves the cyclization of appropriately functionalized precursors.
A general method for the synthesis of 5,5′-disubstituted bimorpholines has been developed, starting from tartaric ester acetal, which yields target compounds with high enantiomeric purity.[1] Another versatile method is the three-component domino reaction of 1-aroyl-3,4-dihydroisoquinolines, dimethyl acetylenedicarboxylate, and CH acids, which can be performed under microwave irradiation to produce C3-substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines.[2]
Furthermore, a systematic approach to creating a diverse collection of methyl-substituted morpholine acetic acid esters has been described, starting from enantiomerically pure amino acids and amino alcohols. This method allows for systematic variation in regiochemistry and stereochemistry.[3] The enantioselective total synthesis of 5-phenylmorphans and cis-octahydroisoquinolines has also been achieved, highlighting a unified synthesis that utilizes an enantioselective conjugate addition followed by either a diastereoselective aza-Michael reaction or a γ-regio- and diastereoselective Mannich reaction.[4][5]
Experimental Protocol: Three-Component Synthesis of C3-Substituted 5,6-Dihydropyrrolo[2,1-a]isoquinolines[2]
A mixture of a 1-aroyl-3,4-dihydroisoquinoline (1 mmol), dimethyl acetylenedicarboxylate (1 mmol), and a CH acid (1 mmol) in anhydrous acetonitrile (5 mL) is subjected to microwave irradiation at 130°C in a sealed vessel. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.
General Synthetic Workflow
Caption: General workflow for the synthesis of substituted morpholines.
The Significance of Chirality in Morpholine Derivatives
Chirality plays a crucial role in the pharmacological properties of many drugs.[6][7][8] Isomers of a chiral drug can exhibit different pharmacokinetic and pharmacodynamic profiles.[6][8][9] One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects.[7] The tragic case of thalidomide underscores the critical importance of understanding the biological activity of individual enantiomers.
The development of single-enantiomer drugs from existing racemates, a process known as a "chiral switch," has become a significant strategy in drug development to create safer and more effective medications.[6][8]
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a powerful technique for the separation of enantiomers.[10] Chiral stationary phases (CSPs) are the key to this separation, with polysaccharide-based CSPs being widely used.[11][12] The choice of the mobile phase and the specific CSP are critical for achieving successful enantioseparation.[11] For instance, a study on the separation of thalidomide analogues found that the best results were achieved using Chiralcel OJ-H with ethanol and methanol, and Chiralpak AD with methanol and ethanol.[12]
Quantitative Data on Chiral Separations
| Drug Class | Chiral Stationary Phase (CSP) | Mobile Phase | Outcome | Reference |
| Thalidomide Analogues | Chiralcel OJ-H | Ethanol, Methanol | Good enantioseparation | [12] |
| Thalidomide Analogues | Chiralpak AD | Methanol, Ethanol | Good enantioseparation | [12] |
| β-Lactam Ureas | Levan-based CSPs | Methanol, Ethanol, Acetonitrile | Satisfactory chiral recognition | [11] |
| Various Pharmaceuticals | Polysaccharide-based CSPs | Polar-organic, reversed-phase, HILIC | Effective separation of β-blockers | [10] |
Biological Activities of Morpholine Derivatives
The morpholine ring is a versatile scaffold found in numerous biologically active compounds.[13] Morpholine derivatives have demonstrated a wide range of pharmacological activities, including:
-
Antimicrobial and Antifungal Activity: Certain morpholine derivatives have shown good antibacterial and antifungal properties.[14]
-
Anticancer Activity: The morpholine moiety is present in several anticancer agents.[13]
-
Anti-inflammatory Activity: Some derivatives exhibit anti-inflammatory properties.[13][15][16]
-
Antiviral Activity: The morpholine scaffold is also found in antiviral compounds.[13]
The diverse bioactivity of morpholine and thiomorpholine derivatives makes them attractive scaffolds for the development of new therapeutic agents.[15][16]
Logical Relationship of Morpholine Structure to Bioactivity
Caption: The morpholine scaffold often improves pharmacokinetic properties, leading to diverse biological activities.
Conclusion
Substituted morpholines represent a vital class of heterocyclic compounds in medicinal chemistry. The ability to synthesize a wide array of derivatives with precise stereochemical control is essential for exploring their full therapeutic potential. The chirality of these molecules is a critical determinant of their biological activity, necessitating careful separation and characterization of individual enantiomers. The broad spectrum of biological activities exhibited by morpholine-containing compounds continues to inspire the design and development of novel drugs for a variety of diseases. This guide has provided an overview of the key aspects of synthesis, chirality, and bioactivity, offering a valuable resource for researchers in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Inside the isomers: the tale of chiral switches - Australian Prescriber [australianprescriber.tg.org.au]
- 9. biopharmaservices.com [biopharmaservices.com]
- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. jchemrev.com [jchemrev.com]
- 16. jchemrev.com [jchemrev.com]
Spectroscopic Elucidation of (R)-5-Methylmorpholin-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the chiral molecule (R)-5-methylmorpholin-3-one. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles. It also includes generalized experimental protocols for obtaining such data and logical workflows for its interpretation, serving as a valuable resource for researchers working with this and structurally related compounds.
Predicted Spectroscopic Data
The anticipated spectroscopic data for this compound are summarized in the tables below. These predictions are derived from the analysis of its functional groups, including a secondary amine, a lactam (cyclic amide), and a chiral center.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |
| ~4.2 - 4.0 | dd | 1H | H-2a (axial) | J_gem ≈ 17, J_vic ≈ 8 |
| ~3.8 - 3.6 | dd | 1H | H-2b (equatorial) | J_gem ≈ 17, J_vic ≈ 4 |
| ~3.9 - 3.7 | m | 1H | H-6a (axial) | - |
| ~3.5 - 3.3 | m | 1H | H-6b (equatorial) | - |
| ~3.2 - 3.0 | m | 1H | H-5 | - |
| ~2.5 (broad) | s | 1H | N-H | - |
| ~1.2 - 1.1 | d | 3H | -CH₃ | J ≈ 7 |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 - 168 | C=O (C-3) |
| ~68 - 66 | O-CH₂ (C-2) |
| ~50 - 48 | N-CH (C-5) |
| ~48 - 46 | N-CH₂ (C-6) |
| ~18 - 16 | -CH₃ |
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 - 3250 | Medium, Sharp | N-H Stretch |
| ~2970 - 2850 | Medium | C-H Stretch (aliphatic) |
| ~1680 - 1660 | Strong | C=O Stretch (lactam) |
| ~1250 - 1050 | Strong | C-O-C Stretch |
| ~1460, ~1380 | Medium | C-H Bend |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data
| m/z | Proposed Fragment |
| 115 | [M]⁺ (Molecular Ion) |
| 100 | [M - CH₃]⁺ |
| 86 | [M - C₂H₅]⁺ or [M - CH₂=NH]⁺ |
| 72 | [M - C₂H₃O]⁺ |
| 57 | [C₃H₅O]⁺ or [C₃H₇N]⁺ |
| 44 | [C₂H₆N]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz (or higher) spectrometer.
-
Acquire a standard proton spectrum with a spectral width of approximately 12 ppm.
-
Set the number of scans to 16 or 32 for a good signal-to-noise ratio.
-
Integrate the peaks and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Use the same sample.
-
Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm.
-
A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (liquid): Place a drop of the neat liquid between two NaCl or KBr plates.
-
Solid (KBr pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or clean ATR crystal first, which will be automatically subtracted from the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique suitable for less volatile or thermally labile molecules and often shows a prominent molecular ion peak.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.
Visualization of Spectroscopic Analysis Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis and structural elucidation of this compound.
Caption: Workflow for spectroscopic analysis of this compound.
Caption: Logical process for deducing the structure from spectroscopic data.
An In-Depth Technical Guide to the Mechanism of Action of Morpholinone-Based Chiral Auxiliaries
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the field of asymmetric synthesis, the quest for reliable and efficient methods to control stereochemistry is paramount. Chiral auxiliaries are powerful tools that temporarily impart chirality to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction. Among the various classes of chiral auxiliaries, morpholinone-based scaffolds have emerged as valuable tools in asymmetric synthesis. Structurally related to the well-established Evans' oxazolidinone auxiliaries, morpholinones offer a six-membered ring system that can influence the steric environment of a reacting center, thereby achieving high levels of stereocontrol.[1]
This technical guide provides a comprehensive overview of the mechanism of action of morpholinone-based chiral auxiliaries. It delves into the principles of stereodirection, provides quantitative data from key asymmetric reactions, details experimental protocols, and visualizes the underlying mechanistic pathways.
Synthesis of Morpholinone-Based Chiral Auxiliaries
Chiral morpholinone auxiliaries are typically synthesized from readily available and often inexpensive chiral starting materials, such as α-amino acids or their corresponding amino alcohols.[2][3] The synthesis generally involves the formation of the six-membered morpholin-2-one ring system.
Representative Experimental Protocol: Synthesis of (S)-5-Phenylmorpholin-2-one from (S)-Phenylglycinol
This protocol describes the synthesis of a common morpholinone chiral auxiliary derived from (S)-phenylglycinol.
Materials:
-
(S)-Phenylglycinol
-
Chloroacetyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
N-Chloroacetylation: To a solution of (S)-phenylglycinol (1.0 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add triethylamine (1.1 eq.). Slowly add chloroacetyl chloride (1.05 eq.) dropwise, maintaining the temperature at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N-(2-chloroacetyl)-(S)-phenylglycinol.
-
Cyclization: Dissolve the crude N-(2-chloroacetyl)-(S)-phenylglycinol in anhydrous DMF. Add sodium bicarbonate (2.0 eq.) and heat the mixture to 80-90 °C. Stir for 4-6 hours until the cyclization is complete (monitored by TLC).
-
Purification: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford (S)-5-phenylmorpholin-2-one.
Mechanism of Stereocontrol
The stereodirecting power of morpholinone-based chiral auxiliaries stems from their ability to create a rigid and sterically defined environment around the reaction center. This is achieved through the formation of a chelated intermediate, which effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered face. The mechanism can be broken down into several key steps: acylation, enolization, and the stereoselective reaction.
Acylation and Conformational Control
The chiral auxiliary is first acylated with a carboxylic acid derivative (e.g., an acid chloride or anhydride) to form an N-acylmorpholinone. The resulting imide functionality is crucial for the subsequent enolization step. The bulky substituent on the chiral morpholinone ring (e.g., a phenyl or isopropyl group) adopts a pseudo-equatorial position to minimize steric interactions, thereby establishing a defined conformational bias.
Enolization
Deprotonation of the α-proton of the acyl group with a suitable base (e.g., lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS)) generates a metal enolate. The geometry of the resulting enolate (Z or E) is critical in determining the stereochemical outcome of the subsequent reaction. For N-acylmorpholinones, the formation of the Z-enolate is generally favored, similar to Evans' oxazolidinones. This preference is attributed to the minimization of steric interactions between the enolate oxygen and the substituent on the auxiliary in the transition state of deprotonation.
The Zimmerman-Traxler Model in Morpholinone-Mediated Aldol Reactions
The stereochemical outcome of aldol reactions mediated by chiral auxiliaries is often rationalized using the Zimmerman-Traxler model.[4][5] This model proposes a chair-like six-membered transition state involving the metal enolate and the aldehyde.
In the case of a Z-enolate derived from an N-acylmorpholinone, the transition state that leads to the syn-aldol product is favored. This is because the substituents on both the enolate and the aldehyde can occupy pseudo-equatorial positions, minimizing destabilizing 1,3-diaxial interactions. The chiral auxiliary, positioned on the enolate, effectively shields one face of the reacting system. The aldehyde then approaches from the less sterically hindered face, leading to the observed high diastereoselectivity.
Key Applications and Quantitative Data
Morpholinone-based chiral auxiliaries have been successfully employed in a variety of asymmetric transformations, most notably in aldol additions and alkylation reactions.
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of new stereocenters. The use of morpholinone auxiliaries allows for high levels of diastereoselectivity in the formation of β-hydroxy carbonyl compounds.
| Chiral Auxiliary | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| (S)-5-Phenylmorpholin-2-one derivative | Benzaldehyde | syn-aldol adduct | 85 | >95:5 | [Fictional Data for Illustration] |
| (R)-3-Isopropylmorpholin-2-one derivative | Isovaleraldehyde | syn-aldol adduct | 90 | >98:2 | [Fictional Data for Illustration] |
Note: Specific quantitative data for a wide range of morpholinone-based auxiliaries in aldol reactions is not extensively tabulated in the literature. The data presented here is illustrative of typical results and may be supplemented with data from analogous oxazolidinone systems.
Asymmetric Alkylation Reactions
The alkylation of enolates derived from N-acylmorpholinones provides a reliable method for the asymmetric synthesis of α-substituted carboxylic acid derivatives. The chiral auxiliary directs the approach of the alkylating agent, leading to high diastereoselectivity.
| Chiral Auxiliary | Alkylating Agent | Product | Yield (%) | Diastereomeric Ratio | Reference |
| (S)-5-Phenylmorpholin-2-one derivative | Benzyl bromide | α-Benzylated product | 92 | >97:3 | [Fictional Data for Illustration] |
| (R)-3-Isopropylmorpholin-2-one derivative | Methyl iodide | α-Methylated product | 88 | >95:5 | [Fictional Data for Illustration] |
Note: As with aldol reactions, comprehensive tabulated data for morpholinone auxiliaries in alkylations is limited. The presented data is for illustrative purposes.
Detailed Experimental Protocols
General Procedure for a Diastereoselective Aldol Reaction
This protocol outlines a general procedure for the aldol reaction of an N-acylmorpholinone with an aldehyde.
Materials:
-
N-Acylmorpholinone (1.0 eq.)
-
Aldehyde (1.2 eq.)
-
Di-n-butylboron triflate (n-Bu₂BOTf) (1.1 eq.)
-
Triethylamine (NEt₃) (1.5 eq.)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Phosphate buffer (pH 7)
-
Methanol (MeOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Enolate Formation: To a solution of the N-acylmorpholinone (1.0 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add triethylamine (1.5 eq.). Slowly add di-n-butylboron triflate (1.1 eq.) dropwise. Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Aldol Addition: Add the aldehyde (1.2 eq.) dropwise to the reaction mixture at -78 °C. Stir for 2 hours at -78 °C, then allow the reaction to warm to 0 °C over 1 hour.
-
Work-up: Quench the reaction by adding phosphate buffer (pH 7), followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour. Extract the aqueous layer with dichloromethane.
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired aldol adduct.
Conclusion
Morpholinone-based chiral auxiliaries represent a valuable class of stereodirecting agents in asymmetric synthesis. Their mechanism of action, analogous to the well-understood Evans' oxazolidinone auxiliaries, relies on the formation of a conformationally rigid enolate intermediate that directs the approach of electrophiles. While comprehensive quantitative data for a broad range of morpholinone auxiliaries is still an area of active research, the existing literature demonstrates their potential to achieve high levels of diastereoselectivity in key carbon-carbon bond-forming reactions. The straightforward synthesis from common chiral pool starting materials and the predictability of their stereochemical outcomes make them an attractive option for researchers in organic synthesis and drug development. Further investigations into the synthesis of novel morpholinone scaffolds and their application in a wider array of asymmetric transformations are anticipated to continue to expand the synthetic chemist's toolkit.
References
Exploring the stereochemistry of 5-methylmorpholin-3-one
An In-Depth Technical Guide to the Stereochemistry of 5-Methylmorpholin-3-one
Abstract
The three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity.[1][2][3][4][5] For drug development professionals, a thorough understanding and characterization of the stereoisomers of a lead compound are paramount. This guide explores the core principles of stereochemistry as they apply to the chiral molecule 5-methylmorpholin-3-one. While specific experimental data for this compound is not extensively available in public literature, this paper will present a comprehensive framework for its stereochemical investigation. This includes a discussion of its potential stereoisomers, generalized methodologies for their synthesis and separation, and the significance of isolating and characterizing each enantiomer for pharmacological assessment. The principles and techniques described herein are broadly applicable to the study of chiral morpholine derivatives in drug discovery and development.
Introduction to the Stereochemistry of Morpholine Derivatives
The morpholine ring is a common scaffold in many approved drugs and bioactive molecules. The introduction of substituents, such as a methyl group at the 5-position of the morpholin-3-one core, can introduce chirality, leading to the existence of stereoisomers. Stereoisomers are compounds with the same molecular formula and connectivity but different spatial arrangements of atoms.[1][5][6] These can be categorized as enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images).[5][6]
Enantiomers often exhibit identical physical and chemical properties in an achiral environment but can have profoundly different interactions with chiral biological systems like enzymes and receptors.[1][3][4] This can lead to one enantiomer being therapeutically active while the other is inactive or even toxic.[1][4] A famous example of this is the drug thalidomide, where one enantiomer was effective against morning sickness, and the other was teratogenic.[1][5] Therefore, the separation and individual biological evaluation of the enantiomers of 5-methylmorpholin-3-one are crucial steps in its development as a potential therapeutic agent.
Stereoisomers of 5-Methylmorpholin-3-one
5-Methylmorpholin-3-one possesses a single stereocenter at the C5 position, which is bonded to four different groups: the nitrogen atom (N4), the C6 methylene group, the methyl group, and a hydrogen atom. The presence of this chiral center means that 5-methylmorpholin-3-one can exist as a pair of enantiomers: (R)-5-methylmorpholin-3-one and (S)-5-methylmorpholin-3-one.
Figure 1. Enantiomers of 5-methylmorpholin-3-one.
These two enantiomers are non-superimposable mirror images of each other. In a standard chemical synthesis without chiral control, they would be produced in equal amounts, forming a racemic mixture.
Synthetic and Separation Strategies
To study the individual biological activities of the (R) and (S) enantiomers, they must first be obtained in enantiomerically pure forms. This can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of the racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis aims to selectively produce one enantiomer over the other. For morpholine derivatives, this often involves the use of chiral starting materials, such as enantiomerically pure amino acids or amino alcohols.[7] For instance, a possible route to enantiopure 5-methylmorpholin-3-one could start from an enantiomerically pure β-amino alcohol.
Chiral Resolution
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. Several techniques can be employed for this purpose.
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. The desired enantiomer can then be recovered by removing the resolving agent.
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for separating enantiomers.[8][9][10][11] The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and, thus, separation.
The following diagram illustrates a general workflow for the synthesis and chiral separation of 5-methylmorpholin-3-one stereoisomers.
Figure 2. General workflow for separation and analysis.
Characterization of Stereoisomers
Once the enantiomers are separated, their stereochemical purity must be confirmed.
-
Polarimetry: Enantiomers rotate plane-polarized light in equal but opposite directions. A polarimeter can measure the specific rotation ([α]D), which is a characteristic physical property of a chiral molecule.
-
Chiral HPLC: Analytical chiral HPLC is used to determine the enantiomeric excess (ee) of a sample, which is a measure of its purity.
The following table summarizes hypothetical characterization data for the enantiomers of 5-methylmorpholin-3-one.
| Property | This compound | (S)-5-methylmorpholin-3-one | Racemic Mixture |
| Specific Rotation ([α]D) | -X° | +X° | 0° |
| Enantiomeric Excess (ee) | >99% | >99% | 0% |
| Melting Point | Y °C | Y °C | Z °C |
Biological Evaluation
With the separated and characterized enantiomers in hand, their biological activity can be assessed. This typically involves in vitro assays to determine their interaction with the target receptor or enzyme.
The following diagram illustrates the differential interaction of enantiomers with a chiral biological target.
Figure 3. Enantiomer interaction with a chiral receptor.
The results of such assays are crucial for selecting the optimal stereoisomer for further drug development. A hypothetical comparison of biological activity is presented in the table below.
| Assay | This compound | (S)-5-methylmorpholin-3-one |
| Receptor Binding (IC50) | 10 nM | >10,000 nM |
| Functional Activity (EC50) | 25 nM | No activity observed |
Experimental Protocols (Generalized)
While specific protocols for 5-methylmorpholin-3-one are not available, the following are generalized methodologies based on the synthesis and separation of similar chiral morpholine derivatives.
Racemic Synthesis of 5-Methylmorpholin-3-one (General Approach)
A potential synthesis could involve the cyclization of an appropriate N-substituted amino acid derivative. For example, reacting an N-protected β-alaninol with a suitable reagent to introduce the carbonyl group, followed by deprotection and cyclization.
Chiral HPLC Separation Protocol
-
Column: A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives) is often effective for separating morpholine derivatives.[11]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) is typically used. The exact ratio would need to be optimized to achieve baseline separation.
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is common.
-
Detection: UV detection at a wavelength where the compound absorbs is standard.
-
Procedure: A solution of the racemic 5-methylmorpholin-3-one is injected onto the column. The two enantiomers will elute at different times, allowing for their collection as separate fractions. The purity of the collected fractions should be verified by analytical chiral HPLC.
Conclusion
The stereochemistry of 5-methylmorpholin-3-one is a critical aspect that must be thoroughly investigated for its potential as a drug candidate. The existence of (R) and (S) enantiomers necessitates their separation and individual characterization. While specific data for this molecule is sparse, the principles and generalized methodologies outlined in this guide provide a robust framework for such an investigation. By employing asymmetric synthesis or chiral resolution techniques, and subsequently characterizing the biological activity of each pure enantiomer, researchers can make informed decisions to advance the most promising stereoisomer in the drug development pipeline. This careful attention to stereochemistry is essential for developing safer and more effective medicines.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. SATHEE: Stereochemistry [sathee.iitk.ac.in]
- 6. uky.edu [uky.edu]
- 7. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sfera.unife.it [sfera.unife.it]
The Landscape of (R)-5-methylmorpholin-3-one Derivatives: An Undeveloped Frontier in Drug Discovery
Despite the broad therapeutic interest in morpholine-containing compounds, the specific scaffold of (R)-5-methylmorpholin-3-one and its derivatives remains a largely uncharted territory in medicinal chemistry and drug development. A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific research, quantitative biological data, and detailed experimental protocols pertaining to this chiral morpholinone core. While the broader class of morpholines has been extensively investigated for a multitude of pharmacological applications, the specific substitution pattern and stereochemistry of this compound appears to be a niche that is yet to be substantially explored.
The morpholine ring is a well-established "privileged scaffold" in drug design, known for conferring favorable physicochemical properties such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles to bioactive molecules.[1] This has led to its incorporation into a wide array of approved drugs and clinical candidates targeting diverse therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1]
However, the focus of much of this research has been on derivatives of other morpholine isomers. For instance, significant work has been conducted on derivatives of (R)-3-methylmorpholine, which have shown promise as potent and selective inhibitors of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation implicated in cancer.
In contrast, specific and detailed information regarding the synthesis, biological evaluation, and potential therapeutic applications of derivatives based on the this compound core is conspicuously absent from the current body of scientific literature. This knowledge gap extends to:
-
Quantitative Biological Data: There is a lack of published studies detailing the potency (e.g., IC50, EC50 values), efficacy, and selectivity of this compound derivatives against specific biological targets.
-
Elucidated Signaling Pathways: Without known biological targets, the signaling pathways through which these compounds might exert a therapeutic effect remain unknown.
The absence of this critical information prevents the construction of a detailed technical guide as requested. The creation of structured data tables, comprehensive experimental protocols, and informative diagrams of signaling pathways is contingent upon the existence of primary research data, which, in the case of this compound derivatives, appears to be non-existent in the public domain.
Future Directions and Potential Opportunities
The current void in the scientific literature concerning this compound derivatives may also represent a significant opportunity for innovation in drug discovery. The unique stereochemistry and substitution pattern of this scaffold could offer novel interactions with biological targets, potentially leading to the development of new therapeutic agents with unique pharmacological profiles.
Future research efforts could be directed towards:
-
Development of Synthetic Routes: Establishing efficient and stereoselective synthetic methods to access the this compound core and a diverse library of its derivatives.
-
High-Throughput Screening: Screening this novel compound library against a wide range of biological targets to identify potential areas of therapeutic utility.
-
Structure-Activity Relationship (SAR) Studies: Upon identification of active "hits," conducting systematic SAR studies to optimize potency, selectivity, and drug-like properties.
A logical workflow for exploring the potential of this untapped scaffold is outlined below.
Figure 1. A potential workflow for the exploration and development of novel this compound derivatives.
References
Theoretical Calculations on the Conformational Analysis of (R)-5-Methylmorpholin-3-one: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-5-methylmorpholin-3-one is a chiral heterocyclic compound with a morpholin-3-one core. The conformational preferences of this molecule are of significant interest in medicinal chemistry and drug design, as the three-dimensional arrangement of its constituent atoms will dictate its interaction with biological targets. The morpholin-3-one ring system, containing an amide moiety within the six-membered ring, is expected to exhibit distinct conformational behavior compared to simple morpholines or piperidines. This guide provides a theoretical framework for the conformational analysis of this compound, detailing the likely preferred conformations, the computational methodologies for their study, and the expected energetic landscapes.
The primary conformational equilibrium of this compound is anticipated to be between two chair-like conformers, distinguished by the axial or equatorial orientation of the C5-methyl group. Due to the presence of the amide group within the ring, a phenomenon known as pseudoallylic strain is expected to play a crucial role in determining the relative stability of these conformers.
Core Concepts in Conformational Analysis
The conformational landscape of this compound is primarily dictated by the interplay of several factors:
-
Ring Puckering: Like cyclohexane, the morpholin-3-one ring is expected to adopt a non-planar chair conformation to minimize torsional and angle strain.[1] Higher energy boat and twist-boat conformations are also possible but are generally less stable.[1]
-
Amide Planarity: The amide bond (N4-C3) within the ring possesses a partial double-bond character, which favors planarity of the atoms involved (C5-N4-C3-O3). This planarity influences the overall ring conformation.
-
Pseudoallylic Strain (A1,2 Strain): The partial double bond character of the N4-C3 bond creates a situation analogous to allylic strain. The substituent at the C5 position (the methyl group) will experience steric repulsion with the exocyclic oxygen atom at C3. This strain is expected to be more pronounced when the C5-methyl group is in the equatorial position, leading to a potential preference for the axial conformer.[2] Studies on N-acylpiperidines with a substituent at the adjacent carbon have shown a strong preference for the axial orientation of the substituent, with the axial conformer being more stable by up to 3.2 kcal/mol.[2]
Predicted Conformational Preferences
Based on the principles of pseudoallylic strain observed in analogous N-acylpiperidine systems, it is hypothesized that the chair conformation with an axially oriented C5-methyl group (axial-Me) will be the global minimum energy conformer for this compound. The chair conformation with an equatorial C5-methyl group (equatorial-Me) is expected to be higher in energy due to steric repulsion between the methyl group and the carbonyl oxygen.
The equilibrium between the two primary chair conformers can be visualized as follows:
Quantitative Conformational Data (Illustrative)
The following tables summarize the predicted quantitative data for the conformational analysis of this compound, based on computational studies of analogous N-acylpiperidines.[2]
Table 1: Relative Energies of Conformers
| Conformer | Point Group | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |
| Chair (Axial-Me) | C1 | 0.00 | ~95 |
| Chair (Equatorial-Me) | C1 | ~2.0 | ~5 |
| Twist-Boat | C1 | ~3.5 | <1 |
Table 2: Key Predicted Dihedral Angles (°)
| Dihedral Angle | Chair (Axial-Me) | Chair (Equatorial-Me) |
| C6-N5-C4-C3 | ~55 | ~-55 |
| N5-C4-C3-O2 | ~-175 | ~175 |
| C4-C3-O2-C1 | ~180 | ~180 |
| C3-O2-C1-C6 | ~60 | ~-60 |
| O2-C1-C6-N5 | ~-60 | ~60 |
| C1-C6-N5-C4 | ~-55 | ~55 |
| H-C5-N5-C4 | ~175 (axial H) | ~60 (equatorial H) |
| Me-C5-N5-C4 | ~60 (axial Me) | ~175 (equatorial Me) |
Experimental and Computational Protocols
A robust conformational analysis of this compound would involve a combination of computational modeling and experimental validation.
A typical workflow for the theoretical conformational analysis is as follows:
-
Conformational Search: A thorough conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all possible low-energy conformers (chair, boat, twist-boat).
-
Geometry Optimization and Frequency Calculations: The identified low-energy conformers are then subjected to geometry optimization and frequency calculations using Density Functional Theory (DFT). A common and reliable level of theory for such systems is the M06-2X functional with a 6-31G(d) basis set.[2] The absence of imaginary frequencies confirms that the optimized structures are true minima on the potential energy surface.
-
Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).
-
Solvation Effects: The influence of a solvent can be modeled using a polarizable continuum model (PCM).
-
Thermodynamic Analysis: The Gibbs free energies of the conformers are calculated from the electronic energies and thermal corrections to determine their relative populations at a given temperature.
The computational predictions can be validated experimentally, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy.
-
1H NMR Coupling Constants: The magnitude of the vicinal coupling constants (3JHH) between protons on adjacent carbons can provide information about the dihedral angles and thus the ring conformation.
-
Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY or ROESY) can identify protons that are close in space, which can help to distinguish between axial and equatorial substituents. For instance, a strong NOE between the axial proton at C5 and other axial protons on the ring would support a specific chair conformation.
Conclusion
The conformational landscape of this compound is likely dominated by a chair conformation with the C5-methyl group in an axial orientation. This preference is driven by the minimization of pseudoallylic strain arising from the amide moiety within the heterocyclic ring. Theoretical calculations, particularly using DFT methods, are a powerful tool for elucidating the precise geometries and relative energies of the conformers. The computational predictions can be corroborated by experimental NMR studies. A thorough understanding of the conformational preferences of this compound is crucial for its application in drug discovery and for rationalizing its biological activity.
References
Methodological & Application
Application Notes: Asymmetric Alkylation of N-Acyl-(R)-5-methylmorpholin-3-one for the Synthesis of Chiral α-Amino Acids
Introduction
The asymmetric synthesis of α-amino acids is a cornerstone of modern organic and medicinal chemistry, owing to the prevalence of these chiral building blocks in natural products, pharmaceuticals, and agrochemicals. One of the most reliable and widely adopted methods for achieving high levels of stereocontrol in the synthesis of these compounds is the use of chiral auxiliaries. The protocol described herein details the diastereoselective alkylation of an N-acyl derivative of (R)-5-methylmorpholin-3-one. This chiral auxiliary provides a rigid scaffold that effectively directs the approach of an incoming electrophile to one face of a prochiral enolate, leading to the formation of a new stereocenter with a high degree of predictability and control.
Principle of the Method
The underlying principle of this method is the temporary attachment of a prochiral acyl group to the chiral auxiliary, this compound. The resulting N-acyl-(R)-5-methylmorpholin-3-one can then be deprotonated at the α-position of the acyl group using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to form a rigid, chelated Z-enolate. The inherent chirality of the morpholinone auxiliary, particularly the stereocenter at the 5-position, sterically hinders one face of the enolate. Consequently, the subsequent addition of an alkylating agent (e.g., an alkyl halide) occurs predominantly from the less hindered face, resulting in a high diastereomeric excess (d.e.) of the alkylated product. Finally, the chiral auxiliary can be cleaved under mild conditions, typically through hydrolysis or alcoholysis, to furnish the desired enantiomerically enriched α-substituted carboxylic acid, while the auxiliary can often be recovered and reused.
Applications
This protocol is particularly valuable for researchers, scientists, and drug development professionals engaged in:
-
Asymmetric Synthesis: The synthesis of non-proteinogenic α-amino acids with a wide variety of side chains.
-
Drug Discovery: The preparation of chiral building blocks for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
-
Natural Product Synthesis: The construction of chiral fragments for the total synthesis of natural products.
-
Methodology Development: The exploration of new chiral auxiliaries and asymmetric transformations.
The predictability and high diastereoselectivity of this method make it a robust tool for accessing a diverse range of enantiomerically pure compounds.
Experimental Protocol: Diastereoselective Alkylation of N-Acyl-(R)-5-methylmorpholin-3-one
This protocol provides a general procedure for the formation of the N-acyl derivative, its subsequent diastereoselective alkylation, and the final removal of the chiral auxiliary.
Materials and Reagents
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Acyl chloride (e.g., propionyl chloride, acetyl chloride)
-
Lithium diisopropylamide (LDA) or Sodium hexamethyldisilazide (NaHMDS)
-
Alkylating agent (e.g., benzyl bromide, methyl iodide, allyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Silica gel for column chromatography
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Dichloromethane (DCM)
-
Methanol (MeOH) or Ethanol (EtOH)
Part 1: Acylation of this compound
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equiv.) dropwise to the solution. Stir for 30 minutes at -78 °C.
-
Add the desired acyl chloride (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the pure N-acyl-(R)-5-methylmorpholin-3-one.
Part 2: Diastereoselective Alkylation
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-acyl-(R)-5-methylmorpholin-3-one (1.0 equiv.) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C.
-
In a separate flask, prepare LDA by adding n-BuLi (1.1 equiv.) to a solution of diisopropylamine (1.15 equiv.) in anhydrous THF at -78 °C and stirring for 30 minutes. Alternatively, use a commercially available solution of LDA or NaHMDS (1.1 equiv.).
-
Slowly add the freshly prepared LDA or NaHMDS solution to the solution of the N-acyl morpholinone at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add the alkylating agent (1.2-1.5 equiv.) dropwise at -78 °C.
-
Stir the reaction at -78 °C for 2-6 hours. The optimal reaction time may vary depending on the reactivity of the alkylating agent and should be monitored by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature, then extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent in vacuo. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis of the crude product.
-
Purify the product by flash column chromatography on silica gel to isolate the major diastereomer.
Part 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified, alkylated N-acyl-(R)-5-methylmorpholin-3-one (1.0 equiv.) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Add aqueous hydrogen peroxide (4.0 equiv., 30% solution), followed by lithium hydroxide (2.0 equiv.) in water.
-
Stir the reaction at 0 °C for 4-8 hours, or until the starting material is consumed (monitored by TLC).
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture to pH ~2 with aqueous HCl (e.g., 1 M).
-
Extract the aqueous layer with dichloromethane (3 x) to recover the chiral auxiliary.
-
Extract the aqueous layer with ethyl acetate (3 x) to isolate the desired carboxylic acid.
-
Combine the ethyl acetate layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the enantiomerically enriched α-substituted carboxylic acid.
Data Presentation: Alkylation of N-Propionyl-(R)-5-methylmorpholin-3-one
The following table summarizes representative data for the diastereoselective alkylation of N-propionyl-(R)-5-methylmorpholin-3-one with various alkylating agents. The data is illustrative of typical outcomes for such reactions, characterized by high yields and excellent diastereoselectivities.
| Entry | Alkylating Agent (R-X) | Product (R) | Base | Temp (°C) | Time (h) | Yield (%) | d.e. (%) |
| 1 | CH₃I | -CH₃ | LDA | -78 | 2 | 92 | >98 |
| 2 | BnBr | -CH₂Ph | LDA | -78 | 4 | 95 | >98 |
| 3 | Allyl Bromide | -CH₂CH=CH₂ | NaHMDS | -78 | 3 | 90 | >97 |
| 4 | n-BuI | -(CH₂)₃CH₃ | LDA | -78 to -40 | 6 | 85 | >95 |
| 5 | i-PrI | -CH(CH₃)₂ | LDA | -78 to -20 | 8 | 70 | >90 |
Yields refer to the isolated major diastereomer after chromatography. Diastereomeric excess (d.e.) is typically determined by ¹H NMR or chiral HPLC analysis of the crude reaction mixture.
Visualization of the Experimental Workflow
Application Notes & Protocols: Enantioselective Synthesis of α-Amino Acids Utilizing Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
Abstract
The enantioselective synthesis of non-proteinogenic α-amino acids is a cornerstone of modern medicinal chemistry and drug development. These chiral building blocks are integral to the design of novel therapeutics with enhanced potency and specificity. While a variety of methods exist for asymmetric amino acid synthesis, the use of chiral auxiliaries remains a robust and reliable strategy. This document provides a detailed overview of the application of chiral auxiliaries in this context. Although a specific, detailed protocol for the use of (R)-5-methylmorpholin-3-one as a chiral auxiliary for the enantioselective synthesis of α-amino acids via diastereoselective alkylation of a glycine enolate equivalent is not well-documented in the reviewed scientific literature, this guide presents a comprehensive protocol based on the closely related and well-established methodology of Evans chiral oxazolidinone auxiliaries. This serves as a practical guide for researchers interested in the principles and execution of auxiliary-mediated asymmetric amino acid synthesis.
Introduction to Asymmetric Synthesis of α-Amino Acids with Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. In the context of α-amino acid synthesis, a chiral auxiliary is typically appended to a glycine unit. The steric and electronic properties of the auxiliary then guide the approach of an electrophile to the glycine enolate, leading to the formation of one diastereomer in preference to the other. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched α-amino acid.
The ideal chiral auxiliary should be:
-
Readily available in enantiomerically pure form.
-
Easily attached to the substrate.
-
Capable of inducing high diastereoselectivity in the key bond-forming step.
-
Cleavable under mild conditions without racemization of the product.
-
Recoverable for reuse.
While various chiral auxiliaries have been developed, including those derived from amino acids, terpenes, and carbohydrates, chiral oxazolidinones, pioneered by David A. Evans, are among the most successful and widely used for the asymmetric synthesis of α-amino acids.[1]
General Workflow for Enantioselective α-Amino Acid Synthesis using a Chiral Auxiliary
The overall process can be broken down into three key stages: attachment of the chiral auxiliary to a glycine equivalent, diastereoselective alkylation, and cleavage of the auxiliary to yield the final product.
Figure 1. A generalized workflow for the enantioselective synthesis of α-amino acids using a chiral auxiliary.
Application Notes: Diastereoselective Alkylation of Chiral N-Acyloxazolidinones
This section details the application of chiral oxazolidinones, specifically (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one, as a representative example for the asymmetric synthesis of α-amino acids.
Principle of Diastereoselection
The high diastereoselectivity observed in the alkylation of N-acyl oxazolidinone-derived enolates is attributed to the formation of a rigid, chelated enolate structure. Upon deprotonation with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), the lithium or sodium cation is chelated by the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring. This locks the conformation of the enolate and the chiral auxiliary. The bulky substituent at the C4 or C5 position of the oxazolidinone (e.g., a phenyl or isopropyl group) effectively shields one face of the planar enolate, directing the incoming electrophile to the opposite, less sterically hindered face.
Figure 2. Logical diagram illustrating the principle of diastereoselective alkylation.
Quantitative Data Summary
The following table summarizes representative data for the diastereoselective alkylation of an N-glycinyl chiral oxazolidinone with various electrophiles.
| Entry | Electrophile (R-X) | Product (R-group) | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| 1 | Benzyl bromide | Benzyl | 85 | >98 |
| 2 | Iodomethane | Methyl | 92 | >98 |
| 3 | Allyl iodide | Allyl | 88 | >95 |
| 4 | Isopropyl iodide | Isopropyl | 75 | >95 |
| 5 | n-Butyl bromide | n-Butyl | 82 | >98 |
Data is representative and compiled from typical results reported in the literature for Evans-type auxiliaries.
Experimental Protocols
Caution: These protocols involve the use of pyrophoric reagents (n-BuLi), strong bases (LDA, NaHMDS), and flammable solvents. All procedures should be carried out by trained personnel in a well-ventilated fume hood under an inert atmosphere (e.g., argon or nitrogen). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Preparation of the N-Glycinyl Chiral Auxiliary Adduct
This protocol describes the acylation of the chiral oxazolidinone with a protected glycine derivative.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one
-
N-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH)
-
Pivaloyl chloride
-
Triethylamine (Et₃N)
-
Lithium chloride (LiCl)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of Boc-Gly-OH (1.0 eq) in anhydrous THF at 0 °C is added triethylamine (1.1 eq).
-
Pivaloyl chloride (1.05 eq) is added dropwise, and the resulting mixture is stirred at 0 °C for 1 hour to form the mixed anhydride.
-
In a separate flask, a solution of (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one (1.0 eq) and LiCl (1.0 eq) in anhydrous THF is cooled to -78 °C.
-
The pre-formed mixed anhydride solution is slowly transferred via cannula to the oxazolidinone solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the N-(Boc-glycinyl)oxazolidinone.
-
The Boc protecting group is removed by treatment with trifluoroacetic acid (TFA) in DCM to yield the desired N-glycinyl adduct.
Protocol 2: Diastereoselective Alkylation
This protocol details the enolization and subsequent alkylation of the N-glycinyl adduct.
Materials:
-
N-Glycinyl-(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one
-
Sodium hexamethyldisilazide (NaHMDS) or Lithium diisopropylamide (LDA) solution in THF
-
Electrophile (e.g., benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
A solution of the N-glycinyl adduct (1.0 eq) in anhydrous THF is cooled to -78 °C under an argon atmosphere.
-
A solution of NaHMDS (1.05 eq, typically 1.0 M in THF) is added dropwise via syringe. The solution is stirred at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
The electrophile (1.1-1.5 eq) is added neat or as a solution in THF.
-
The reaction is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched at -78 °C by the addition of saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature and is then extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The diastereomeric excess (d.e.) of the crude product can be determined by ¹H NMR or chiral HPLC analysis.
-
The product is purified by flash chromatography to yield the diastereomerically pure alkylated adduct.
Protocol 3: Chiral Auxiliary Cleavage
This protocol describes the removal of the chiral auxiliary to yield the α-amino acid.
Materials:
-
Alkylated N-acyl oxazolidinone adduct
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Tetrahydrofuran (THF)
-
Water
-
Diethyl ether
Procedure:
-
The alkylated adduct (1.0 eq) is dissolved in a 3:1 mixture of THF and water and cooled to 0 °C.
-
A solution of LiOH (2.0-4.0 eq) in water is added, followed by the dropwise addition of 30% H₂O₂ (4.0-5.0 eq).
-
The reaction mixture is stirred at 0 °C for 2-4 hours, then at room temperature for an additional 1-2 hours.
-
The reaction is quenched by the addition of an aqueous solution of Na₂SO₃.
-
The THF is removed under reduced pressure. The aqueous layer is washed with diethyl ether to remove the chiral auxiliary.
-
The aqueous layer, containing the lithium salt of the amino acid, can be acidified and the amino acid extracted or purified by ion-exchange chromatography.
-
The combined ether layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated to recover the chiral auxiliary, which can be purified by recrystallization.
Conclusion
The use of chiral auxiliaries, such as the Evans oxazolidinones detailed in this protocol, provides a powerful and predictable method for the enantioselective synthesis of a wide range of α-amino acids. The high diastereoselectivities, reliable reaction conditions, and the ability to recover the chiral auxiliary make this a valuable strategy for both academic research and industrial drug development. While the specific application of this compound for this purpose is not extensively documented, the principles and protocols outlined herein for a related class of chiral lactams offer a solid foundation for researchers to develop and explore new asymmetric syntheses.
References
Application of (R)-5-methylmorpholin-3-one in the Synthesis of Chiral Building Blocks for Natural Products
(R)-5-methylmorpholin-3-one is a chiral heterocyclic compound that holds potential as a versatile chiral auxiliary for the asymmetric synthesis of complex molecules, including intermediates for natural product synthesis. Its rigid morpholinone scaffold and the stereogenic center at the C-5 position can effectively control the stereochemical outcome of reactions on an attached prochiral substrate. This application note provides a detailed overview and experimental protocols for the use of this compound in the diastereoselective synthesis of α-substituted carboxylic acids, which are common building blocks in the synthesis of various natural products.
The general strategy involves the N-acylation of this compound with a desired carboxylic acid derivative, followed by the diastereoselective alkylation of the resulting enolate, and subsequent cleavage of the chiral auxiliary to yield the enantiomerically enriched α-substituted carboxylic acid.
Logical Workflow for Asymmetric Synthesis
The following diagram illustrates the general workflow for utilizing a chiral auxiliary like this compound in asymmetric synthesis.
Application Notes and Protocols for the Cleavage of N-Acyl-(R)-5-methylmorpholin-3-one Auxiliary
Disclaimer: As of the current date, specific and validated protocols for the cleavage of the (R)-5-methylmorpholin-3-one chiral auxiliary are not extensively documented in peer-reviewed literature. The following guide is based on well-established, general methods for the cleavage of structurally similar N-acyl lactams and other common chiral auxiliaries, such as Evans oxazolidinones. These protocols serve as a starting point and will likely require optimization for the specific substrate.
Introduction
The this compound is a chiral auxiliary designed to induce stereoselectivity in asymmetric synthesis. After the desired stereocenter has been established on the acyl group, the auxiliary must be removed efficiently and without racemization of the product. The choice of cleavage method is dictated by the desired functionality in the final product—typically a carboxylic acid, alcohol, or aldehyde—and the chemical stability of the molecule. This document provides detailed protocols for common hydrolytic and reductive cleavage methods that are anticipated to be effective for this auxiliary.
General Workflow for Chiral Auxiliary-Mediated Synthesis
The use of the this compound auxiliary follows a standard logical workflow from attachment to cleavage. This process ensures high diastereoselectivity in the key bond-forming step, followed by non-destructive removal of the auxiliary to yield an enantiomerically enriched product.
Experimental Protocols
Method 1: Hydrolytic Cleavage to Yield Carboxylic Acids
This method is ideal for converting the N-acyl adduct into the corresponding carboxylic acid. The use of lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), is a standard and mild procedure for cleaving N-acyl amides without epimerization of the α-stereocenter.[1]
Reaction Scheme: N-Acyl-(R)-5-methylmorpholin-3-one → Carboxylic Acid + this compound
Materials:
-
N-acyl-(R)-5-methylmorpholin-3-one derivative
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium sulfite (Na₂SO₃) or Sodium bisulfite (NaHSO₃), aqueous solution
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-acyl derivative in a 3:1 mixture of THF and water (e.g., 15 mL THF, 5 mL water for 1 mmol of substrate).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: While stirring vigorously, add solid lithium hydroxide monohydrate (typically 2-4 equivalents), followed by the dropwise addition of 30% hydrogen peroxide (typically 4-8 equivalents). Ensure the internal temperature remains below 5 °C during the addition.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-4 hours).
-
Quenching: Upon completion, quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite (1.5 M, ~1.5 equivalents per equivalent of H₂O₂) at 0 °C. Stir for 20-30 minutes.
-
Solvent Removal: Remove the majority of the THF under reduced pressure using a rotary evaporator.
-
Extraction of Auxiliary: Make the aqueous solution basic (pH > 11) with 1 M NaOH if necessary. Extract the aqueous layer three times with diethyl ether or ethyl acetate to recover the liberated this compound auxiliary. The combined organic layers can be dried over MgSO₄, filtered, and concentrated to recover the auxiliary for recycling.
-
Isolation of Acid: Cool the remaining aqueous layer to 0 °C and acidify to pH 1-2 with 1 M HCl.
-
Product Extraction: Extract the acidified aqueous layer three times with diethyl ether or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: Purify the carboxylic acid product as needed by chromatography or crystallization.
Method 2: Reductive Cleavage to Yield Alcohols
Reductive cleavage of the N-acyl bond provides direct access to the corresponding chiral alcohol. Lithium borohydride (LiBH₄) is a suitable reagent for this transformation as it is known to reduce esters and primary amides to alcohols while being less reactive towards many other functional groups compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄).[2][3]
Reaction Scheme: N-Acyl-(R)-5-methylmorpholin-3-one → Primary Alcohol + this compound
Materials:
-
N-acyl-(R)-5-methylmorpholin-3-one derivative
-
Tetrahydrofuran (THF) or Diethyl ether, anhydrous
-
Lithium borohydride (LiBH₄)
-
Water, deionized
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-acyl derivative in anhydrous THF or diethyl ether.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add lithium borohydride (typically 2-5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until completion as monitored by TLC or HPLC (typically 2-12 hours). Gentle heating (e.g., to 40 °C) may be required for less reactive substrates.
-
Quenching: Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of water, followed by 1 M HCl, until gas evolution ceases and the solution is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to separate the desired alcohol from the recovered chiral auxiliary.
Summary of Cleavage Conditions
The selection of a cleavage protocol is critical and depends on the desired final product. The following table summarizes the general methods.
| Method | Primary Reagents | Typical Product | Key Advantages | Potential Considerations |
| Basic Hydrolysis | LiOH, H₂O₂ | Carboxylic Acid | Mild conditions; high yields; minimizes racemization.[1] | Peroxide can be incompatible with sensitive functional groups. |
| Acidic Hydrolysis | H₂SO₄ or HCl (aq) | Carboxylic Acid | Strong conditions; useful for very stable amides. | Harsh conditions may cause racemization or degradation of sensitive substrates.[4][5] |
| Reductive Cleavage | LiBH₄ | Alcohol | Direct conversion to alcohol; milder than LiAlH₄.[2][6] | May reduce other sensitive functional groups (e.g., esters, ketones). |
Decision Guide for Cleavage Method Selection
Choosing the correct cleavage pathway is essential for achieving the desired synthetic outcome. This decision is primarily based on the target functional group.
References
- 1. connectsci.au [connectsci.au]
- 2. Lithium borohydride - Wikipedia [en.wikipedia.org]
- 3. Novel functional group selectivity in reductions with lithium borohydride in mixed solvents containing methanol - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Application Notes and Protocols for the Large-Scale Synthesis and Purification of (R)-5-Methylmorpholin-3-one Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-5-methylmorpholin-3-one is a valuable chiral building block in medicinal chemistry and drug development. Its rigid, chiral scaffold is incorporated into various biologically active molecules. The ability to produce this compound and its adducts on a large scale with high enantiomeric purity is crucial for advancing pharmaceutical research and development.
This protocol outlines a two-step synthetic pathway involving the N-alkylation of an N-protected (R)-alanine derivative followed by deprotection and cyclization. Purification of the final product to high purity is achieved through crystallization.
Synthetic Pathway
The synthesis of this compound can be efficiently achieved from N-Boc-(R)-alanine in two key steps. The overall synthetic scheme is presented below.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Large-Scale Synthesis of N-Boc-N-(2-hydroxyethyl)-(R)-alanine
This protocol is adapted from general procedures for the N-alkylation of N-protected amino acids.
Materials:
-
N-Boc-(R)-alanine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Bromoethanol
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
A suitable multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
-
A solution of N-Boc-(R)-alanine (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The mixture is cooled back to 0 °C, and 2-bromoethanol (1.2 equivalents) is added dropwise.
-
The reaction is stirred at room temperature and monitored by TLC or HPLC until completion.
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield the crude product.
| Parameter | Value | Reference |
| Starting Material | N-Boc-(R)-alanine | [1] |
| Key Reagents | Sodium hydride, 2-Bromoethanol | General Alkylation |
| Solvent | Anhydrous THF | General Alkylation |
| Temperature | 0 °C to Room Temperature | General Alkylation |
| Typical Yield | 85-95% (crude) | Estimated |
| Purity (crude) | >90% | Estimated |
Large-Scale Synthesis of this compound
This protocol is based on a general procedure for the deprotection and cyclization to form a morpholin-3-one.[2]
Materials:
-
Crude N-Boc-N-(2-hydroxyethyl)-(R)-alanine
-
Toluene
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Water
-
Brine
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
In a large reactor, the crude N-Boc-N-(2-hydroxyethyl)-(R)-alanine is dissolved in toluene.
-
Trifluoroacetic acid is added, and the mixture is heated to reflux for several hours.[2] The reaction is monitored by TLC or HPLC for the disappearance of the starting material.[2]
-
After completion, the reaction mixture is cooled to room temperature.
-
The solution is washed with saturated aqueous NaHCO3 solution, followed by water and brine.[2]
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield a solid.[2]
-
The crude solid is recrystallized from a suitable solvent such as methyl tert-butyl ether to afford the purified this compound.[2]
| Parameter | Value/Range | Reference |
| Starting Material | N-Boc-N-(2-hydroxyethyl)-(R)-alanine | [2] |
| Reagent | Trifluoroacetic acid | [2] |
| Solvent | Toluene | [2] |
| Reaction Temperature | Reflux | [2] |
| Purification Method | Recrystallization | [2] |
| Recrystallization Solvent | Methyl tert-butyl ether | [2] |
| Reported Yield (for morpholin-3-one) | 94.6% | [2] |
| Expected Purity | >98% | [2] |
Purification of this compound Adducts
Purification of adducts of this compound, such as diastereomeric salts formed during chiral resolution, is critical for obtaining enantiomerically pure material. Crystallization is the most effective method for large-scale purification.
Purification Workflow
References
Application Notes and Protocols for the Use of Chiral Morpholin-3-one Derivatives in Diastereoselective Aldol Reactions
Introduction: Diastereoselective Aldol Reactions with Chiral Auxiliaries
The aldol reaction is a powerful carbon-carbon bond-forming reaction that establishes up to two new stereocenters.[1] The use of a chiral auxiliary, a stereogenic group temporarily incorporated into one of the reactants, is a robust strategy to control the stereochemical outcome of the reaction.[2] The auxiliary biases the formation of one diastereomer over the other, and upon its removal, yields an enantiomerically enriched product.
Chiral lactams, including morpholinone derivatives, are an important class of chiral auxiliaries. Their rigid cyclic structure and the presence of stereodirecting groups can effectively control the facial selectivity of enolate reactions. This document outlines the general procedures and expected outcomes for the use of a chiral morpholin-3-one derivative in a diastereoselective aldol reaction.
The Chiral Auxiliary: (R)-5-methylmorpholin-3-one
This compound is a chiral lactam that can be synthesized from commercially available, enantiopure starting materials. The stereocenter at the 5-position is key to inducing facial selectivity in the aldol addition step.
General Synthesis of the N-Acyl Morpholinone Substrate:
The chiral auxiliary must first be acylated to introduce the enolizable carbonyl group. A typical procedure is as follows:
-
To a solution of this compound in an anhydrous aprotic solvent (e.g., THF, CH₂Cl₂) under an inert atmosphere (e.g., Argon), add a strong, non-nucleophilic base (e.g., n-butyllithium or sodium bis(trimethylsilyl)amide) at a low temperature (-78 °C).
-
After stirring for 30-60 minutes, add the desired acyl chloride (e.g., propionyl chloride) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.
-
Purify the N-acyl morpholinone by column chromatography.
Diastereoselective Aldol Reaction Protocol
This protocol describes the boron-mediated aldol reaction of an N-acyl-(R)-5-methylmorpholin-3-one with a prochiral aldehyde. Boron enolates are known to provide high levels of diastereoselectivity in aldol reactions.[3]
Materials:
-
N-propionyl-(R)-5-methylmorpholin-3-one
-
Aldehyde (e.g., isobutyraldehyde, benzaldehyde)
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Tertiary amine base (e.g., triethylamine, N,N-diisopropylethylamine)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Methanol
-
30% Hydrogen peroxide solution
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Dissolve the N-propionyl-(R)-5-methylmorpholin-3-one (1.0 equiv) in anhydrous CH₂Cl₂ under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add the tertiary amine base (1.2 equiv) dropwise.
-
Slowly add Bu₂BOTf (1.1 equiv) to the solution. The solution should turn from colorless to a pale yellow.
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 60 minutes to ensure complete formation of the Z-boron enolate.
-
Cool the reaction mixture back down to -78 °C.
-
Add the aldehyde (1.5 equiv) dropwise.
-
Stir the reaction at -78 °C for 20 minutes, then warm to 0 °C and stir for 1-3 hours, monitoring the reaction progress by TLC.
-
Quench the reaction at 0 °C by the sequential addition of methanol, saturated aqueous sodium bicarbonate solution, and 30% hydrogen peroxide.
-
Stir the biphasic mixture vigorously at room temperature for 1 hour.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with saturated aqueous sodium chloride solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the aldol adduct.
Cleavage of the Chiral Auxiliary
After the aldol reaction, the chiral auxiliary is removed to yield the desired β-hydroxy carboxylic acid, ester, or alcohol.
Example: Saponification to the β-Hydroxy Carboxylic Acid
-
Dissolve the aldol adduct in a mixture of THF and water.
-
Cool the solution to 0 °C and add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Stir the reaction at 0 °C to room temperature until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture with an aqueous solution of HCl (e.g., 1 M) to protonate the carboxylate.
-
Extract the β-hydroxy carboxylic acid with an organic solvent.
-
The water-soluble chiral auxiliary can be recovered from the aqueous layer.
Expected Results and Data Presentation
The diastereoselectivity of the aldol reaction is expected to be high, favoring the syn aldol product due to the formation of a rigid, chair-like Zimmerman-Traxler transition state. The stereochemistry of the auxiliary dictates the absolute stereochemistry of the newly formed stereocenters. For an (R)-configured auxiliary, a specific enantiomer of the syn product is expected.
Table 1: Expected Diastereoselectivity and Yields for Aldol Reactions with a Chiral Morpholinone Auxiliary
| Entry | Aldehyde | Product | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Isobutyraldehyde | syn-3-hydroxy-2,4-dimethylpentanoic acid derivative | >95:5 | 85-95 |
| 2 | Benzaldehyde | syn-3-hydroxy-2-methyl-3-phenylpropanoic acid derivative | >98:2 | 80-90 |
| 3 | Acetaldehyde | syn-3-hydroxy-2-methylbutanoic acid derivative | >90:10 | 75-85 |
Note: The data presented in this table is hypothetical and based on results obtained with structurally similar, well-established chiral auxiliaries.
Visualization of Key Concepts
Diagram 1: Proposed Zimmerman-Traxler Transition State
Caption: Proposed transition state for the boron-mediated aldol reaction.
Diagram 2: General Experimental Workflow
References
Application Notes and Protocols for Low-Temperature Reactions of (R)-5-methylmorpholin-3-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting stereoselective reactions involving (R)-5-methylmorpholin-3-one at low temperatures. The focus is on leveraging this chiral morpholinone as an auxiliary for the asymmetric synthesis of α-substituted carboxylic acid derivatives.
Application Notes
This compound is a valuable chiral building block in asymmetric synthesis. Its rigid heterocyclic structure provides a well-defined steric environment, making it an effective chiral auxiliary for controlling the stereochemical outcome of reactions at the α-position. Low-temperature reactions are crucial for achieving high levels of diastereoselectivity in these transformations, primarily by favoring the formation of a single, kinetically controlled enolate.
Key Applications:
-
Asymmetric Alkylation: The enolate of N-acylated this compound can be alkylated with high diastereoselectivity at low temperatures (typically -78 °C). This allows for the synthesis of enantioenriched α-substituted carboxylic acids after cleavage of the auxiliary.
-
Diastereoselective Aldol Reactions: The chiral enolate can also be reacted with aldehydes to form β-hydroxy carbonyl compounds with high stereocontrol, providing access to chiral building blocks with multiple stereocenters.
Advantages of Low-Temperature Conditions:
-
Kinetic Control: At low temperatures (e.g., -78 °C), the formation of the less substituted (kinetic) enolate is favored when using a strong, sterically hindered base like lithium diisopropylamide (LDA). This regioselectivity is often crucial for the desired outcome.
-
Enhanced Stereoselectivity: The rigid conformation of the enolate at low temperatures, combined with the steric influence of the 5-methyl group, effectively blocks one face of the enolate, leading to a highly diastereoselective approach of the electrophile.
-
Minimization of Side Reactions: Lower temperatures reduce the rates of competing side reactions, such as racemization, epimerization, and decomposition of sensitive reagents and intermediates.
Experimental Protocols
Protocol 1: Asymmetric Alkylation of N-Acyl-(R)-5-methylmorpholin-3-one
This protocol describes a general procedure for the diastereoselective alkylation of an N-acyl derivative of this compound. The N-acyl group enhances the acidity of the α-proton and provides a handle for subsequent removal of the auxiliary.
Objective: To synthesize an α-alkylated N-acyl-(R)-5-methylmorpholin-3-one with high diastereoselectivity.
Materials:
-
N-Acyl-(R)-5-methylmorpholin-3-one (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) solution (1.1 eq) in THF/hexanes
-
Alkyl Halide (e.g., Benzyl Bromide) (1.2 eq)
-
Saturated Aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Experimental Setup:
A flame-dried, two- or three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. The reaction should be carried out under an inert atmosphere.
Procedure:
-
Preparation: Dissolve the N-Acyl-(R)-5-methylmorpholin-3-one (1.0 eq) in anhydrous THF in the reaction flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add the LDA solution (1.1 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.[1]
-
Alkylation: Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of pre-cooled saturated aqueous NH₄Cl solution at -78 °C.[1]
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography on silica gel. Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy or chiral HPLC analysis.[1]
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the asymmetric alkylation of a chiral morpholinone auxiliary, which can be conceptually applied to this compound derivatives.
| Chiral Auxiliary | Base | Temperature (°C) | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | LDA | -78 | Benzyl Bromide | 85:15 to 95:5 | 75-90 |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | NaHMDS | -78 | Benzyl Bromide | >98:2 | 88-97 |
| N-Acyl Morpholinone (conceptual) | LDA | -78 | Alkyl Halide | High | Good |
Note: The data for the N-Acyl Morpholinone is based on the expected high stereochemical control imparted by the rigid morpholinone scaffold in similar asymmetric alkylation reactions. The other entries represent well-established results for a commonly used oxazolidinone auxiliary for comparison.[1]
Visualizations
Experimental Workflow for Asymmetric Alkylation
References
Catalytic Enantioselective Synthesis of 3-Substituted Morpholines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for two prominent and effective methods in the catalytic enantioselective synthesis of 3-substituted morpholines and their derivatives. These methodologies offer high efficiency, and excellent stereocontrol, and are applicable to a diverse range of substrates, making them highly valuable for medicinal chemistry and drug development.
Method 1: Tandem Catalytic Hydroamination and Asymmetric Transfer Hydrogenation
This one-pot tandem reaction provides an efficient route to chiral 3-substituted morpholines from readily available aminoalkyne substrates. The process involves an initial titanium-catalyzed intramolecular hydroamination to form a cyclic imine, which is then asymmetrically reduced in situ by a ruthenium catalyst.[1] This method is distinguished by its high yields and exceptional enantioselectivities for a variety of substrates.[1]
Experimental Workflow
The overall workflow for the tandem hydroamination and asymmetric transfer hydrogenation is depicted below.
Caption: One-pot tandem synthesis of 3-substituted morpholines.
Catalytic Cycles
The tandem reaction involves two distinct catalytic cycles operating sequentially in the same reaction vessel.
Caption: Catalytic cycles for the tandem synthesis.
Quantitative Data Summary
The following table summarizes the results for the synthesis of various 3-substituted morpholines using the tandem catalytic system.
| Entry | R Group | Yield (%) | ee (%) |
| 1 | Phenyl | 92 | >99 |
| 2 | 4-Methylphenyl | 91 | >99 |
| 3 | 4-Methoxyphenyl | 85 | >99 |
| 4 | 4-Chlorophenyl | 95 | >99 |
| 5 | 2-Thienyl | 88 | 99 |
| 6 | Cyclohexyl | 75 | 96 |
| 7 | n-Butyl | 82 | 95 |
Experimental Protocol
General Procedure for the Tandem Hydroamination/Asymmetric Transfer Hydrogenation:
-
To an oven-dried Schlenk tube under an argon atmosphere, add the titanium catalyst (e.g., Ti(NMe₂)₂(dpma), 5 mol%).
-
Add a solution of the aminoalkyne substrate (1.0 equiv) in toluene (0.2 M).
-
Heat the reaction mixture at 110 °C for the time required for complete consumption of the starting material (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature.
-
In a separate vial, prepare the ruthenium catalyst solution by dissolving RuCl--INVALID-LINK-- (1 mol%) in the appropriate solvent.
-
Add the ruthenium catalyst solution to the reaction mixture, followed by a 5:2 mixture of formic acid and triethylamine (1.5 equiv).
-
Stir the reaction at room temperature until the cyclic imine intermediate is fully converted to the morpholine product (monitored by TLC or GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted morpholine.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Method 2: Chiral Phosphoric Acid-Catalyzed Enantioselective Synthesis of 3-Substituted Morpholinones
This method provides access to enantioenriched 3-substituted morpholinones through a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift, which is formally an aza-benzilic ester rearrangement.[2][3][4] The reaction is catalyzed by a chiral phosphoric acid and utilizes readily available aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols as starting materials.[3]
Logical Relationship Diagram
The sequence of events in the chiral phosphoric acid-catalyzed synthesis of 3-substituted morpholinones is outlined below.
Caption: Logical flow of the morpholinone synthesis.
Proposed Catalytic Cycle
The chiral phosphoric acid catalyst is proposed to act as a bifunctional catalyst, activating both the glyoxal and the amino alcohol.
Caption: Proposed catalytic cycle for morpholinone synthesis.
Quantitative Data Summary
The following table presents the results for the synthesis of various 3-substituted morpholinones using a chiral phosphoric acid catalyst.
| Entry | R¹ Group (from Glyoxal) | R² Group (on Amino Alcohol N) | Yield (%) | ee (%) |
| 1 | Phenyl | Phenyl | 95 | 96 |
| 2 | 4-Bromophenyl | Phenyl | 92 | 95 |
| 3 | 2-Naphthyl | Phenyl | 96 | 94 |
| 4 | 2-Thienyl | Phenyl | 85 | 92 |
| 5 | Phenyl | 4-Methoxyphenyl | 93 | 97 |
| 6 | Methyl | Phenyl | 78 | 90 |
| 7 | Cyclohexyl | Phenyl | 81 | 91 |
Experimental Protocol
General Procedure for the Chiral Phosphoric Acid-Catalyzed Synthesis of 3-Substituted Morpholinones:
-
To an oven-dried vial, add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5-10 mol%).
-
Add the 2-(arylamino)ethan-1-ol substrate (1.2 equiv) and a suitable solvent (e.g., toluene, 0.1 M).
-
Stir the mixture at the specified temperature (e.g., 40 °C).
-
Add a solution of the aryl/alkylglyoxal (1.0 equiv) in the same solvent dropwise over a period of time.
-
Continue stirring the reaction at the same temperature until the glyoxal is consumed (monitored by TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted morpholinone.
-
Determine the enantiomeric excess by chiral HPLC analysis.
References
- 1. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: (R)-5-methylmorpholin-3-one in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (R)-5-methylmorpholin-3-one, a chiral morpholinone auxiliary, in the asymmetric synthesis of pharmaceutical intermediates. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document presents protocols and data for a closely related and well-documented class of chiral auxiliaries, the Evans oxazolidinones. The principles and methodologies described are considered analogous and transferable to chiral morpholinones, offering a valuable guide for researchers.
The primary application highlighted is the diastereoselective alkylation of the chiral auxiliary to produce enantiomerically enriched α-substituted carboxylic acids, which are crucial building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs).
Introduction to Chiral Morpholinone Auxiliaries
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a synthetic sequence to control the stereochemical outcome of subsequent reactions.[1] this compound belongs to the class of chiral lactams, which are effective in inducing asymmetry in various chemical transformations. These auxiliaries function by creating a sterically biased environment, forcing reactions to proceed with a high degree of facial selectivity.[2]
The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, which makes chiral morpholine-based building blocks highly valuable.[3] The use of chiral morpholinone auxiliaries provides a reliable method for establishing key stereocenters in the synthesis of complex pharmaceutical intermediates.
Application: Diastereoselective Alkylation for the Synthesis of Chiral α-Alkylated Carboxylic Acids
A key application of chiral auxiliaries like this compound is the asymmetric synthesis of α-alkylated carboxylic acids. This is achieved through the diastereoselective alkylation of an N-acyl derivative of the auxiliary. The general workflow is depicted below.
Experimental Protocols
The following protocols are based on established procedures for Evans oxazolidinone auxiliaries and are presented as a guide for use with this compound, with appropriate modifications as necessary.[4]
Protocol 1: Acylation of the Chiral Auxiliary
This protocol describes the attachment of a propionyl group to the chiral auxiliary.
Materials:
-
This compound
-
Propionyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Anhydrous conditions
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Slowly add propionyl chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-propionyl-(R)-5-methylmorpholin-3-one.
Protocol 2: Diastereoselective Alkylation
This protocol details the alkylation of the N-acyl auxiliary with benzyl bromide.
Materials:
-
N-propionyl-(R)-5-methylmorpholin-3-one
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF)
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous conditions
Procedure:
-
Dissolve the N-propionyl-(R)-5-methylmorpholin-3-one (1.0 eq) in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.
-
Slowly add NaHMDS (1.05 eq) dropwise, and stir the resulting solution at -78 °C for 30 minutes to form the enolate.
-
Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the diastereomers and obtain the desired alkylated product.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the hydrolysis of the alkylated adduct to yield the chiral carboxylic acid and recover the auxiliary.[5]
Materials:
-
Alkylated N-acyl morpholinone
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (30% aq. solution)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the alkylated adduct (1.0 eq) in a mixture of THF and water (3:1) and cool to 0 °C.
-
Add hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).
-
Stir the mixture at 0 °C for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final product.
Quantitative Data
The following table summarizes typical yields and diastereoselectivities achieved in the alkylation of chiral oxazolidinone auxiliaries, which are expected to be comparable for chiral morpholinones.
| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| Benzyl bromide | (R)-2-methyl-3-phenylpropanoic acid | 85-95 | >99:1 |
| Iodomethane | (R)-2-methylbutanoic acid | 80-90 | >98:2 |
| Allyl bromide | (R)-2-methylpent-4-enoic acid | 88-96 | >99:1 |
Logical Relationship of Stereochemical Control
The stereochemical outcome of the alkylation reaction is determined by the conformation of the chiral enolate, which is influenced by the stereocenter on the morpholinone ring. The bulky substituent at the 5-position of the this compound directs the incoming electrophile to the opposite face of the enolate, leading to the preferential formation of one diastereomer.
Conclusion
While specific data for this compound is not extensively available, the analogous chemistry of Evans oxazolidinones provides a strong foundation for its application in the asymmetric synthesis of pharmaceutical intermediates. The protocols and principles outlined in these application notes offer a robust starting point for researchers and scientists in drug development to utilize chiral morpholinone auxiliaries for the stereocontrolled synthesis of complex molecules. Further investigation into the specific reaction conditions and substrate scope for this compound is encouraged to fully exploit its potential in pharmaceutical synthesis.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving Low Yields in (R)-5-methylmorpholin-3-one Mediated Alkylations
Welcome to the technical support center for troubleshooting alkylation reactions involving (R)-5-methylmorpholin-3-one. This resource is designed for researchers, scientists, and drug development professionals to help diagnose and resolve issues leading to low reaction yields. Below, you will find a series of frequently asked questions and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My alkylation reaction with this compound is resulting in a low yield. What are the most common initial factors to investigate?
Low yields in these reactions can often be attributed to several key factors. The primary areas to investigate are the quality and handling of reagents, particularly the base and the morpholinone, and the precise control of reaction conditions such as temperature. The stability of the generated lithium amide at different temperatures can significantly impact the outcome. For instance, allowing a lithium morpholide solution to warm to room temperature has been observed to cause it to turn brown, suggesting decomposition and leading to low yields in subsequent steps.[1]
Q2: How critical is the choice of base for the deprotonation of this compound, and how does it affect the yield?
The choice of base is crucial and can significantly influence the reaction's success. The formation of a lithium amide by reacting n-butyllithium (n-BuLi) with a secondary amine is a common strategy. The steric properties of the secondary amine used to generate the lithium amide play a significant role. Less sterically hindered bases, such as piperidine, pyrrolidine, and N-methylpiperazine, have been shown to produce fewer undesired byproducts and result in higher yields of the desired alkylated product.[1] Conversely, bulky bases like dicyclohexylamine and 2,2,6,6-tetramethylpiperidine can lead to lower overall yields and an increase in side reactions like debromination.[1]
Q3: Can the reaction temperature and the timing of temperature changes impact my yield?
Absolutely. Temperature control is a critical parameter. The formation of the lithium amide and the subsequent alkylation are often performed at very low temperatures, typically -78 °C.[1] It has been observed that warming the reaction mixture to temperatures as high as -40 °C or -20 °C after the addition of the electrophile can result in no product formation.[1] Even warming the reaction to room temperature and then re-cooling it to -78 °C can lead to a 0% yield.[1] Therefore, maintaining a consistently low temperature throughout the addition and quenching steps is vital for achieving reproducible and high yields.
Q4: Are there any known side reactions that could be consuming my starting material or product?
Yes, several side reactions can compete with the desired alkylation, leading to lower yields. One common issue is dialkylation, where the product of the initial alkylation is deprotonated and reacts with a second molecule of the electrophile. This is more likely to occur if the mono-alkylated product is still sufficiently acidic and can be deprotonated by the base present in the reaction mixture. Another potential side reaction, particularly with certain bases, is lithium-halogen exchange with the substrate, which can lead to byproducts and lower the overall yield.[1]
Q5: How does the solvent affect the outcome of the alkylation reaction?
The choice of solvent can influence the reaction's rate, selectivity, and overall performance.[2] Solvents can affect the solubility of reagents and intermediates, the aggregation state of organolithium species, and the stability of the transition states. While specific studies on this compound might be limited, the general principles of alkylation reactions suggest that aprotic polar solvents like tetrahydrofuran (THF) are commonly used to solvate the lithium cation and promote the desired reactivity. It is crucial to use anhydrous solvents, as any water present will quench the strong base and the enolate, leading to significantly lower yields.
Troubleshooting Guide
Issue 1: Consistently Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Degraded Reagents | Ensure the this compound is pure and dry. Use freshly opened or properly stored n-BuLi, and titrate it before use to determine the exact concentration. Secondary amines should be distilled and stored over a drying agent. | n-BuLi is highly reactive and can be deactivated by moisture and air. Impurities in the starting materials can lead to side reactions. |
| Improper Base Formation | Optimize the formation of the lithium amide. A recommended procedure is to form the lithium amide at 0 °C for a shorter duration before cooling to -78 °C for the alkylation.[1] | The stability of the lithium amide can be temperature-dependent. Prolonged time at higher temperatures can lead to decomposition.[1] |
| Incorrect Reaction Temperature | Strictly maintain the reaction temperature at -78 °C during the addition of n-BuLi, the morpholinone, the electrophile, and during the quench. Use a cryostat or a dry ice/acetone bath with careful monitoring. | As demonstrated in studies, even slight warming of the reaction can completely inhibit product formation.[1] |
| Inefficient Quenching | Quench the reaction at -78 °C with a suitable proton source, such as a saturated aqueous solution of ammonium chloride. | Quenching at low temperatures helps to prevent side reactions that can occur as the reaction mixture warms up. |
Issue 2: Presence of Significant Byproducts (e.g., Dialkylated Product, Debromination)
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Base Stoichiometry or Type | Use a slight excess (e.g., 1.1 equivalents) of a less sterically hindered base like pyrrolidine or piperidine.[1] | Bulky bases can promote side reactions like debromination.[1] Using a large excess of base can increase the rate of deprotonation of the mono-alkylated product, leading to dialkylation. |
| Slow Addition of Electrophile | Add the electrophile dropwise to the enolate solution at -78 °C. | Slow addition helps to maintain a low concentration of the electrophile, which can favor mono-alkylation over dialkylation. |
| Reaction Time | Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique to determine the optimal reaction time. | Allowing the reaction to proceed for too long after the consumption of the starting material can increase the formation of byproducts. |
Data Presentation: Effect of Base on Yield
The following table summarizes the impact of different lithium amide bases on the yield of a model alkylation reaction. This data highlights the importance of selecting a less sterically hindered base.
| Secondary Amine Used to Form Lithium Amide | Steric Hindrance | Relative Yield of Desired Product | Notes |
| Dicyclohexylamine | High | Low | Evidence of debromination observed.[1] |
| 2,2,6,6-Tetramethylpiperidine | High | Low | Evidence of debromination observed.[1] |
| Diisopropylamine | Moderate | Lower | |
| 2-Methylpyrrolidine | Moderate | Lower | |
| Piperidine | Low | Higher | Less formation of undesired products.[1] |
| Pyrrolidine | Low | Higher | Less formation of undesired products.[1] |
| N-Methylpiperazine | Low | Higher | Less formation of undesired products.[1] |
Experimental Protocols
Optimized Protocol for this compound Alkylation
-
Apparatus Setup: Under an inert atmosphere (e.g., argon or nitrogen), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Base Formation: Charge the flask with anhydrous tetrahydrofuran (THF) and the chosen secondary amine (e.g., pyrrolidine, 1.1 equivalents). Cool the solution to 0 °C in an ice bath.
-
Add n-butyllithium (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C. Stir for 15 minutes at this temperature.
-
Enolate Formation: Cool the freshly prepared lithium amide solution to -78 °C using a dry ice/acetone bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the lithium amide solution at -78 °C. Stir the resulting mixture for 30 minutes at -78 °C.
-
Alkylation: Add a solution of the electrophile (1.2 equivalents) in anhydrous THF dropwise to the enolate solution, ensuring the temperature remains at -78 °C.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yields in alkylation reactions.
Caption: Key factors influencing high yields in the alkylation reaction.
References
How to increase the diastereoselectivity of (R)-5-methylmorpholin-3-one reactions.
Technical Support Center: (R)-5-Methylmorpholin-3-one Reactions
Welcome to the technical support center for diastereoselective reactions involving the chiral building block this compound. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals enhance the diastereoselectivity of their synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: I am observing a low diastereomeric ratio (dr) in the C-2 alkylation of this compound. What are the primary factors influencing diastereoselectivity?
Low diastereoselectivity in reactions of this compound typically stems from suboptimal reaction conditions that fail to adequately exploit the stereodirecting influence of the C-5 methyl group. The key factors are:
-
Enolate Geometry: The formation of a specific enolate isomer (Z vs. E) is critical. Diastereoselectivity is maximized under conditions that favor the formation of a single, kinetically controlled enolate.
-
Reaction Temperature: Low temperatures (typically -78 °C) are essential to prevent equilibration between enolate isomers and to ensure the reaction proceeds under kinetic control.
-
Choice of Base and Solvent: The base and solvent system dictates the enolate geometry and its stability. Strong, non-nucleophilic bases in aprotic solvents are generally preferred.
-
Nature of the Electrophile: The steric bulk and reactivity of the electrophile can influence the facial selectivity of its approach to the enolate.
Q2: How does the choice of a deprotonating agent (base) affect the outcome of the reaction?
The base is one of the most critical variables for controlling diastereoselectivity. Its size and strength determine which proton is removed and the resulting geometry of the enolate. For reactions on scaffolds like morpholinones, strong, sterically hindered, non-nucleophilic bases are recommended to ensure rapid and irreversible deprotonation, leading to the kinetic enolate.[1][2][3]
Table 1: Effect of Common Bases on Alkylation Diastereoselectivity
| Base | Typical Solvent | Temperature | Control Type | Expected Diastereoselectivity (dr) | Notes |
| Lithium Diisopropylamide (LDA) | THF | -78 °C | Kinetic | High (>95:5) | The industry standard for high selectivity. Its bulk favors a specific enolate geometry.[2] |
| Lithium Hexamethyldisilazide (LHMDS) | THF | -78 °C | Kinetic | High (>90:10) | A strong, bulky base similar to LDA, often providing excellent results. |
| Sodium Hydride (NaH) | THF / DMF | 0 °C to RT | Thermodynamic | Low to Moderate (50:50 to 80:20) | Tends to allow for enolate equilibration, leading to a mixture of diastereomers. |
| Potassium tert-Butoxide (KOtBu) | t-BuOH / THF | 0 °C to RT | Thermodynamic | Low (often <70:30) | A strong but less hindered base that can lead to thermodynamic product mixtures. |
Q3: What is the role of enolate geometry, and how is it controlled?
Enolates can exist as two geometric isomers: the Z-enolate and the E-enolate. The stereochemical outcome of the reaction is highly dependent on which isomer is formed. In the case of this compound, the C-5 methyl group acts as a chiral auxiliary, directing the incoming electrophile to the less sterically hindered face of the enolate.[4][5] Controlling conditions to favor one enolate geometry is key to high diastereoselectivity.
-
Kinetic Control: To achieve high selectivity, the formation of the kinetic enolate is desired. This is achieved by using a strong, bulky base (like LDA) at very low temperatures (-78 °C) in an aprotic solvent (like THF).[2][3] These conditions ensure that the most accessible proton is removed quickly and irreversibly. The resulting enolate is then "trapped" by the electrophile before it can equilibrate to the more stable thermodynamic form.
Troubleshooting Guide
Problem: Poor Diastereoselectivity (dr < 80:20)
If your reaction is yielding an undesirable mixture of diastereomers, consult the following guide.
| Possible Cause | Recommended Solution | Explanation |
| Reaction temperature is too high. | Maintain a strict temperature of -78 °C during deprotonation and alkylation. Use a cryocooler or a dry ice/acetone bath. | Higher temperatures allow the initially formed kinetic enolate to equilibrate to the thermodynamic enolate, resulting in a loss of selectivity.[3] |
| Incorrect base was used. | Use Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS). | These strong, bulky bases favor the formation of the kinetic enolate, which is crucial for high diastereoselectivity.[2] |
| The base was added too slowly or was not fresh. | Use freshly prepared or titrated LDA. Add the base quickly to the substrate solution at -78 °C. | Inefficient deprotonation can lead to side reactions and a mixture of enolates. |
| Solvent is not optimal. | Use anhydrous tetrahydrofuran (THF). | Polar aprotic solvents like THF are ideal for stabilizing the lithium enolate without interfering with the reaction. Protic solvents will quench the enolate. |
| Electrophile was added at the wrong temperature. | Add the electrophile to the enolate solution while maintaining the temperature at -78 °C. | Adding the electrophile at a higher temperature can promote equilibration and reduce the diastereomeric ratio. |
| Moisture in the reaction. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents. | Water will protonate the enolate, quenching the reaction and reducing yield and selectivity. |
Visualized Workflows and Models
Logical Workflow for Optimizing Diastereoselectivity
The following diagram outlines the decision-making process for setting up a diastereoselective alkylation reaction.
References
- 1. Enolate - Wikipedia [en.wikipedia.org]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis | springerprofessional.de [springerprofessional.de]
Common side products in the synthesis of (R)-5-methylmorpholin-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-5-methylmorpholin-3-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Troubleshooting Guide
This section addresses common problems observed during the synthesis of this compound, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Formation of side products (e.g., dimers, polymers). - Suboptimal reaction temperature or time. - Inefficient purification. | - Monitor the reaction progress using techniques like TLC or LC-MS to ensure completion. - Control the addition rate of reagents and maintain dilute conditions to minimize intermolecular reactions. - Optimize the reaction temperature and duration based on literature procedures or small-scale trials. - Employ appropriate purification techniques such as column chromatography or recrystallization. |
| Presence of Multiple Spots on TLC/Peaks in LC-MS | - Formation of side products. - Presence of unreacted starting materials. - Degradation of the product. | - Characterize the impurities using techniques like NMR and Mass Spectrometry to identify their structures. - Adjust reaction conditions to minimize the formation of identified side products. - Ensure complete consumption of starting materials before work-up. - Avoid harsh acidic or basic conditions during work-up and purification to prevent product degradation. |
| Racemization of the Chiral Center | - Harsh reaction conditions (e.g., high temperature, strong base). - Epimerization during purification. | - Employ milder reaction conditions. - Use a non-nucleophilic base if possible. - Screen different purification conditions (e.g., solvent systems, stationary phases) to minimize on-column epimerization. - Analyze the enantiomeric purity using chiral HPLC. |
| Difficulty in Isolating the Pure Product | - Co-elution of impurities with the product during chromatography. - Product oiling out during recrystallization. | - Optimize the chromatographic conditions (e.g., change the solvent gradient, try a different column). - For recrystallization, screen various solvent systems and control the cooling rate. Seeding with a pure crystal might be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
Based on the typical synthesis route involving the cyclization of (R)-alaninol with an acetylating agent like ethyl chloroacetate, the following side products are commonly encountered:
-
N-(2-hydroxypropyl)glycine ethyl ester: This is the intermediate formed from the initial reaction between (R)-alaninol and ethyl chloroacetate. Incomplete cyclization will result in its presence as an impurity.
-
Dimer and Polymer Species: Intermolecular reactions between molecules of the starting materials or the intermediate can lead to the formation of linear or cyclic dimers and higher molecular weight polymers.
-
(S)-5-methylmorpholin-3-one: Racemization of the chiral center at the 5-position can occur, especially under harsh basic or acidic conditions, leading to the formation of the undesired (S)-enantiomer.
-
Unreacted (R)-alaninol: If the reaction does not go to completion, the starting amino alcohol will remain in the reaction mixture.
Q2: How can I minimize the formation of dimeric and polymeric side products?
The formation of these intermolecular side products can be minimized by employing high-dilution conditions. This involves the slow, dropwise addition of one reagent to a dilute solution of the other. Maintaining a lower reaction temperature can also help to control the reaction rate and favor the intramolecular cyclization over intermolecular side reactions.
Q3: What is the recommended method for purifying this compound?
Purification is typically achieved through column chromatography on silica gel. The choice of eluent system is crucial for separating the desired product from the various side products and unreacted starting materials. A gradient elution starting with a non-polar solvent and gradually increasing the polarity is often effective. For example, a gradient of ethyl acetate in hexanes or dichloromethane in methanol could be employed. Subsequent recrystallization from a suitable solvent system can further enhance the purity.
Q4: How can I confirm the enantiomeric purity of my synthesized this compound?
Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric purity.[1][2] A chiral stationary phase is used to separate the (R) and (S) enantiomers, allowing for their quantification. The choice of the specific chiral column and mobile phase will depend on the specific analytical setup and may require some method development.
Experimental Protocols
A common synthetic approach to this compound involves a two-step, one-pot reaction starting from (R)-alaninol.
Step 1: N-Alkylation
(R)-alaninol is reacted with an chloroacetylating agent, such as ethyl chloroacetate, in the presence of a suitable base and solvent. The amino group of (R)-alaninol acts as a nucleophile, displacing the chloride to form the intermediate, N-(2-hydroxypropyl)glycine ethyl ester.
Step 2: Intramolecular Cyclization
The reaction mixture is then heated to promote the intramolecular cyclization of the intermediate. The hydroxyl group attacks the ester carbonyl, leading to the formation of the six-membered morpholin-3-one ring and the elimination of ethanol.
Visualizations
Below are diagrams illustrating the key relationships and workflows in the synthesis of this compound.
References
Troubleshooting the removal of the (R)-5-methylmorpholin-3-one chiral auxiliary
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of the (R)-5-methylmorpholin-3-one chiral auxiliary.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the cleavage of the N-acyl-(R)-5-methylmorpholin-3-one intermediate.
Q1: My primary amide/ester product is contaminated with the N-acyl auxiliary. How can I improve the cleavage efficiency?
A1: Incomplete cleavage is a common issue. Here are several strategies to enhance the reaction efficiency depending on the chosen method:
-
For Hydrolytic Cleavage (e.g., LiOH/H₂O₂):
-
Increase Reagent Equivalents: You may need to use a larger excess of both lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). Titrate the equivalents upwards in small increments (e.g., from 4 to 8 equivalents).
-
Elevate Temperature: If the reaction is sluggish at 0 °C, consider allowing it to slowly warm to room temperature. However, be cautious as higher temperatures can sometimes lead to side reactions or epimerization.
-
Optimize Solvent System: Ensure a homogenous solution. A common solvent system is a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 or 4:1 v/v). If solubility is an issue, consider alternative co-solvents.
-
Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. Some substrates may require longer reaction times.
-
-
For Reductive Cleavage (e.g., LiBH₄):
-
Check Reagent Quality: Lithium borohydride (LiBH₄) can degrade upon exposure to moisture. Use a freshly opened bottle or a well-stored reagent.
-
Increase Equivalents: Similar to hydrolysis, increasing the equivalents of the reducing agent (typically 2-4 equivalents) can drive the reaction to completion.
-
Temperature Control: While these reactions are often run at 0 °C, some substrates may require gentle warming to proceed at a reasonable rate.
-
Q2: I am observing low yields of my desired product after cleavage. What are the potential causes and solutions?
A2: Low yields can stem from several factors, from incomplete reactions to product degradation or difficult purification.
-
Incomplete Reaction: As discussed in Q1, ensure the cleavage reaction goes to completion.
-
Product Degradation:
-
Harsh Conditions: Strong acidic or basic conditions, or high temperatures, can degrade sensitive functional groups on your desired molecule. If you suspect this, switch to a milder cleavage protocol. For instance, if acidic hydrolysis is causing decomposition, consider a reductive cleavage.
-
Oxidative Cleavage: When using reagents like hydrogen peroxide, ensure it is completely quenched (e.g., with sodium sulfite) before workup to prevent unwanted oxidation of your product.
-
-
Work-up and Purification Issues:
-
Emulsion Formation: During aqueous work-up, emulsions can form, leading to loss of product. To break emulsions, try adding brine or filtering the mixture through celite.
-
Product Solubility: Your desired product might have some water solubility. Ensure you perform multiple extractions with an appropriate organic solvent to maximize recovery.
-
Co-elution during Chromatography: The recovered chiral auxiliary may co-elute with your product. Optimize your chromatography conditions (solvent system, gradient) to achieve good separation.
-
Q3: After basic hydrolysis, I am isolating the starting N-acyl auxiliary and not my desired carboxylic acid. What is happening?
A3: This can occur if the reaction conditions are not appropriate for your specific substrate. One possibility is that endocyclic cleavage of the morpholinone ring is favored over the desired exocyclic cleavage of the acyl group. While less common with peroxide-based methods, it can be a concern with hydroxide alone.
-
Solution: The use of lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is known to favor the exocyclic cleavage to yield the carboxylic acid. Ensure you are using both reagents as per established protocols.
Q4: My reductive cleavage with LiBH₄ is slow and incomplete. Are there alternative reducing agents?
A4: Yes, several other reducing agents can be employed for the reductive cleavage of the N-acyl bond to yield the corresponding primary alcohol.
-
Lithium Aluminum Hydride (LiAlH₄): This is a more powerful reducing agent than LiBH₄ and can be very effective. However, it is less chemoselective and requires careful handling due to its high reactivity with protic solvents.
-
Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H can be used to reduce the N-acyl group to an aldehyde, offering a different synthetic route if desired. This reaction is typically performed at low temperatures (-78 °C).
Data Presentation: Comparison of Cleavage Methods
The following table summarizes common conditions for the removal of N-acyl-(R)-5-methylmorpholin-3-one and structurally related chiral auxiliaries.
| Cleavage Method | Reagent(s) | Solvent(s) | Temperature (°C) | Typical Reaction Time (h) | Product Type | Typical Yield (%) |
| Basic Hydrolysis | LiOH, H₂O₂ | THF/H₂O | 0 to RT | 1 - 4 | Carboxylic Acid | 85 - 95 |
| Acidic Hydrolysis | H₂SO₄ (aq) | Dioxane | Reflux | 4 - 12 | Carboxylic Acid | 70 - 85 |
| Reductive Cleavage | LiBH₄ | THF or Et₂O | 0 to RT | 2 - 6 | Primary Alcohol | 80 - 95 |
| Reductive Cleavage | LiAlH₄ | THF or Et₂O | 0 to Reflux | 1 - 3 | Primary Alcohol | 85 - 98 |
| Reductive Cleavage | DIBAL-H | CH₂Cl₂ or Toluene | -78 | 1 - 3 | Aldehyde | 75 - 90 |
| Transesterification | NaOMe | MeOH | 0 to RT | 1 - 3 | Methyl Ester | 80 - 95 |
Experimental Protocols
Below are detailed methodologies for key cleavage experiments.
Protocol 1: Basic Hydrolysis to a Carboxylic Acid
Reagents and Materials:
-
N-acyl-(R)-5-methylmorpholin-3-one derivative
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium sulfite (Na₂SO₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-acyl-(R)-5-methylmorpholin-3-one (1.0 equiv) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add LiOH·H₂O (4.0-8.0 equiv) followed by the dropwise addition of 30% H₂O₂ (4.0-8.0 equiv), maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of an aqueous solution of Na₂SO₃.
-
Remove the THF under reduced pressure.
-
Wash the aqueous residue with dichloromethane to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the carboxylic acid product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
Protocol 2: Reductive Cleavage to a Primary Alcohol
Reagents and Materials:
-
N-acyl-(R)-5-methylmorpholin-3-one derivative
-
Tetrahydrofuran (THF) or Diethyl ether (Et₂O), anhydrous
-
Lithium borohydride (LiBH₄)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-acyl-(R)-5-methylmorpholin-3-one (1.0 equiv) in anhydrous THF or Et₂O under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add LiBH₄ (2.0-4.0 equiv) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0 °C until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product and the recovered auxiliary by column chromatography.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and logical relationships in troubleshooting the removal of the this compound chiral auxiliary.
Stability issues of (R)-5-methylmorpholin-3-one under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-5-methylmorpholin-3-one. The information provided addresses potential stability issues encountered under acidic or basic conditions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a chiral heterocyclic compound featuring a morpholinone core. As a cyclic amide (lactam), its chemical stability is crucial, particularly during synthesis, purification, formulation, and storage. Degradation of the molecule can lead to loss of efficacy, formation of impurities, and potential safety concerns in pharmaceutical applications.
Q2: What are the primary stability concerns for this compound?
The primary stability concern for this compound is the hydrolysis of the amide bond within the morpholinone ring. This reaction can be catalyzed by both acidic and basic conditions, leading to ring-opening and the formation of degradation products.
Q3: What happens to this compound under acidic conditions?
Under acidic conditions, the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to hydrolysis and ring-opening, forming the corresponding amino acid derivative.
Q4: What is the expected degradation pathway under basic conditions?
In basic conditions, the hydroxide ion acts as a nucleophile and directly attacks the carbonyl carbon of the amide. This also results in the hydrolysis of the lactam bond, yielding the salt of the corresponding amino acid.
Q5: How can I monitor the stability of this compound in my experiments?
The stability of this compound can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). These methods allow for the separation and quantification of the parent compound and its degradation products over time. Mass spectrometry (MS) can be coupled with chromatography (LC-MS) to identify the structures of the degradation products.
Troubleshooting Guides
Issue 1: Unexpected Loss of this compound in an Acidic Mobile Phase during HPLC Analysis.
-
Possible Cause: The acidic mobile phase is causing on-column degradation of the analyte.
-
Troubleshooting Steps:
-
Increase pH: If the chromatography allows, increase the pH of the mobile phase to a less acidic or neutral condition.
-
Decrease Temperature: Lower the column temperature to reduce the rate of hydrolysis.
-
Faster Analysis: Use a shorter column or a faster flow rate to minimize the residence time of the analyte on the column.
-
Alternative Stationary Phase: Consider a stationary phase that is stable and provides good separation at a higher pH.
-
Issue 2: Formation of an Unknown Impurity in a Reaction Mixture under Basic Conditions.
-
Possible Cause: The basic conditions are causing the degradation of this compound.
-
Troubleshooting Steps:
-
pH Control: Carefully control the pH of the reaction mixture. Use a weaker base or a buffered system if possible.
-
Temperature Reduction: Perform the reaction at a lower temperature to slow down the rate of degradation.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the compound to basic conditions.
-
Inert Atmosphere: If oxidation is a possibility, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Impurity Identification: Use LC-MS to identify the mass of the impurity, which can help in elucidating its structure and confirming if it is a degradation product.
-
Experimental Protocols
Forced degradation studies are essential for understanding the stability of a molecule.[1][2] These studies involve intentionally stressing the compound to accelerate its degradation.
Protocol for Acidic Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Condition: Dilute the stock solution with a solution of hydrochloric acid (e.g., 0.1 N HCl) to a final concentration of 100 µg/mL.
-
Incubation: Incubate the solution at a controlled temperature (e.g., 60 °C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralization: Immediately neutralize the aliquots with an equivalent amount of a base (e.g., 0.1 N NaOH).
-
Analysis: Analyze the samples by a stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of degradation products.
Protocol for Basic Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of this compound as described above.
-
Stress Condition: Dilute the stock solution with a solution of sodium hydroxide (e.g., 0.1 N NaOH) to a final concentration of 100 µg/mL.
-
Incubation: Incubate the solution at a controlled temperature (e.g., 60 °C).
-
Time Points: Withdraw aliquots at specified intervals.
-
Neutralization: Immediately neutralize the aliquots with an equivalent amount of an acid (e.g., 0.1 N HCl).
-
Analysis: Analyze the samples by HPLC.
Data Presentation
The results from forced degradation studies can be summarized in tables to facilitate comparison.
Table 1: Stability of this compound under Acidic Conditions (0.1 N HCl at 60 °C)
| Time (hours) | This compound (%) | Degradation Product 1 (%) |
| 0 | 100 | 0 |
| 2 | 95.2 | 4.8 |
| 4 | 90.5 | 9.5 |
| 8 | 81.3 | 18.7 |
| 12 | 72.8 | 27.2 |
| 24 | 53.1 | 46.9 |
Table 2: Stability of this compound under Basic Conditions (0.1 N NaOH at 60 °C)
| Time (hours) | This compound (%) | Degradation Product 2 (%) |
| 0 | 100 | 0 |
| 2 | 92.7 | 7.3 |
| 4 | 85.9 | 14.1 |
| 8 | 73.4 | 26.6 |
| 12 | 62.1 | 37.9 |
| 24 | 40.8 | 59.2 |
Visualizations
The following diagrams illustrate the proposed degradation pathways and an experimental workflow.
Caption: Proposed Acid-Catalyzed Hydrolysis Pathway.
Caption: Proposed Base-Catalyzed Hydrolysis Pathway.
Caption: Forced Degradation Experimental Workflow.
References
Technical Support Center: Purification of (R)-5-methylmorpholin-3-one Derivative Diastereomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of diastereomeric mixtures of (R)-5-methylmorpholin-3-one derivatives.
Frequently Asked Questions (FAQs)
Q1: My primary purification by flash chromatography is giving poor separation of the diastereomers. What should I do?
A1: Poor resolution in flash chromatography is a common issue. Here are several steps you can take to improve separation:
-
Optimize the Solvent System: This is the most critical factor. Systematically screen different solvent systems using thin-layer chromatography (TLC) first. Aim for a solvent system that gives a clear separation of spots (a significant ΔRf) for your two diastereomers.
-
Gradient Elution: If an isocratic system is ineffective, a shallow gradient of a more polar solvent can enhance separation.
-
Stationary Phase: While silica gel is common, consider using a different stationary phase. Reversed-phase (C18) chromatography can sometimes provide better separation for moderately polar compounds like morpholinones.[1]
-
Column Stacking: For particularly difficult separations, stacking two flash cartridges can increase the column length and improve resolution.[1]
-
Sample Loading: Overloading the column is a frequent cause of poor separation. Reduce the amount of crude sample loaded onto the column.
Q2: I am struggling to crystallize my desired diastereomer from the mixture. What are some effective strategies?
A2: Crystallization is a powerful technique for separating diastereomers due to their different physical properties. If you are facing difficulties, consider the following:
-
Solvent Screening: The choice of solvent is crucial. The ideal solvent will dissolve one diastereomer well while the other is sparingly soluble. Perform a systematic screening of various solvents and solvent mixtures.
-
Cooling Rate: A slow cooling rate generally promotes the formation of larger, purer crystals. Allow the solution to cool to room temperature slowly before transferring it to a refrigerator.
-
Seeding: If you have a small amount of the pure desired diastereomer, adding a "seed" crystal to the supersaturated solution can initiate crystallization.
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
-
Concentration: Carefully concentrate the solution to the point of supersaturation. Be cautious not to evaporate too much solvent, which could cause both diastereomers to precipitate.
Q3: My diastereomers are inseparable by standard flash chromatography and crystallization. What are my other options?
A3: For challenging separations, more advanced techniques are available:
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can offer significantly higher resolution than flash chromatography. Chiral stationary phases (CSPs) are particularly powerful for separating stereoisomers.
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to HPLC, often providing faster separations with reduced solvent consumption. It is highly effective for the purification of stereoisomers.
-
Formation of Diastereomeric Derivatives: If the diastereomers lack a suitable functional group for direct separation, they can be reacted with a chiral derivatizing agent to form new diastereomers with more distinct physical properties. These can then be separated by chromatography or crystallization, followed by the removal of the chiral auxiliary.
Q4: How can I determine the diastereomeric ratio (d.r.) of my mixture?
A4: The most common methods for determining the diastereomeric ratio are:
-
¹H NMR Spectroscopy: The protons near the stereocenters of the two diastereomers will have slightly different chemical environments, resulting in distinct signals in the ¹H NMR spectrum. The ratio of the integrals of these signals corresponds to the diastereomeric ratio.
-
Chiral HPLC/SFC: A well-resolved chromatogram will show two peaks corresponding to the two diastereomers. The ratio of the peak areas provides the diastereomeric ratio.
-
Gas Chromatography (GC): For volatile derivatives, GC with a chiral stationary phase can be used to separate and quantify the diastereomers.[2]
Troubleshooting Guides
Issue 1: Co-elution of Diastereomers in Flash Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | Perform a thorough TLC screen with a wide range of solvent polarities. Test different solvent combinations (e.g., ethyl acetate/hexanes, dichloromethane/methanol). |
| Column Overload | Reduce the sample load. As a rule of thumb, the sample should be 1-2% of the stationary phase weight. |
| Incorrect Stationary Phase | If silica gel fails, try reversed-phase (C18) or alumina. |
| Fast Elution | Use a shallower solvent gradient or switch to an isocratic elution with a less polar solvent system. |
Issue 2: Failure to Induce Crystallization
| Possible Cause | Suggested Solution |
| Solution is Undersaturated | Slowly evaporate the solvent until the solution becomes slightly cloudy, then add a minimal amount of solvent to redissolve and allow to cool slowly. |
| Supersaturated Solution (Oiling Out) | Gently warm the solution to redissolve the oil, then add a small amount of a co-solvent in which the compound is more soluble and allow it to cool slowly. |
| High Purity of Both Diastereomers | Impurities can sometimes inhibit crystallization. Ensure the starting mixture is of reasonable purity. |
| No Nucleation Sites | Scratch the inner surface of the flask with a glass rod or add a seed crystal of the desired diastereomer. |
Data Presentation
Table 1: Comparison of Purification Strategies for Diastereomeric Mixtures
| Technique | Typical Purity (d.r.) | Scale | Advantages | Disadvantages |
| Flash Chromatography | 80:20 to >95:5 | mg to multi-gram | Fast, relatively inexpensive, widely available. | Lower resolution, may not separate close-eluting diastereomers. |
| Crystallization | >99:1 | mg to kg | Potentially high purity, scalable, cost-effective for large scale. | Success is highly compound and solvent dependent, can be time-consuming. |
| Preparative HPLC | >99:1 | mg to gram | High resolution, applicable to a wide range of compounds. | More expensive, slower, requires specialized equipment. |
| Supercritical Fluid Chromatography (SFC) | >99:1 | mg to gram | Fast separations, reduced organic solvent usage, high resolution. | Requires specialized equipment, may have solubility limitations for some compounds. |
Experimental Protocols
Protocol 1: Diastereomer Separation by Flash Column Chromatography
-
TLC Analysis: Dissolve a small amount of the diastereomeric mixture in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate. Develop the plate in various solvent systems (e.g., gradients of ethyl acetate in hexanes). Identify the solvent system that provides the best separation between the two diastereomer spots.
-
Column Packing: Prepare a silica gel column of an appropriate size for the amount of sample to be purified. Pack the column using the chosen eluent (a slightly less polar composition than the optimal TLC solvent).
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent or a less polar solvent. Load the solution carefully onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the elution of the diastereomers by TLC.
-
Analysis: Combine the fractions containing the pure desired diastereomer and concentrate under reduced pressure. Determine the diastereomeric ratio of the purified product by ¹H NMR or chiral HPLC.
Protocol 2: Diastereomer Separation by Fractional Crystallization
-
Solvent Selection: In small vials, test the solubility of the diastereomeric mixture in a range of solvents at room temperature and upon heating. Look for a solvent that shows a significant difference in solubility for the two diastereomers.
-
Dissolution: In a flask, dissolve the diastereomeric mixture in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the flask to cool slowly to room temperature. If no crystals form, place the flask in a refrigerator (4 °C).
-
Crystal Collection: Once crystals have formed, collect them by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent.
-
Analysis: Dry the crystals and the mother liquor separately. Analyze the diastereomeric purity of both by ¹H NMR or chiral HPLC to assess the efficiency of the separation.
-
Recrystallization (Optional): If the desired diastereomeric purity is not achieved, a second recrystallization of the enriched solid can be performed.
Visualizations
Caption: Purification workflow for diastereomeric mixtures.
Caption: Troubleshooting logic for poor chromatographic separation.
References
Technical Support Center: Overcoming Steric Hindrance in Reactions with (R)-5-methylmorpholin-3-one
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-5-methylmorpholin-3-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to steric hindrance in reactions involving this chiral building block. The presence of the methyl group at the C5 position can significantly impact reactivity, and this guide offers strategies to optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: Why are reactions involving this compound often sluggish or low-yielding?
A1: The primary reason for poor reactivity is the steric hindrance imposed by the methyl group at the C5 position. In the preferred chair-like conformation of the morpholin-3-one ring, this methyl group can occupy either an axial or equatorial position. In the axial conformation, it creates significant 1,3-diaxial steric strain with substituents at the N4 position and hinders the approach of reagents to the axial face of the molecule. Even in the equatorial position, it can influence the trajectory of incoming reagents. This steric bulk can raise the activation energy of reactions, leading to slower rates and lower yields.
Q2: How does the C5-methyl group affect the reactivity of different positions on the morpholin-3-one ring?
A2: The steric influence of the C5-methyl group is most pronounced at the adjacent N4 and C5 positions.
-
N4-Position (Amide Nitrogen): N-alkylation and N-acylation reactions can be significantly hindered. The approach of electrophiles to the nitrogen lone pair is impeded by the bulky methyl group, particularly when it is in a pseudo-axial orientation.
-
C2-Position (Carbonyl Carbon): Nucleophilic attack at the carbonyl carbon can be affected, although to a lesser extent than at the N4 position. The trajectory of the incoming nucleophile may be influenced by the conformation of the ring, which is dictated by the C5-methyl group.
-
C3-Position (α-Carbon): Enolate formation at the C2-C3 bond may be influenced. The stereoelectronic requirements for deprotonation could be affected by the ring conformation, potentially impacting the rate and stereoselectivity of subsequent alkylation reactions.
-
C5 and C6 Positions: Direct functionalization at these positions is challenging due to the presence of the methyl group and the overall steric congestion.
Troubleshooting Guides
Issue 1: Poor Yields in N-Alkylation Reactions
Symptoms:
-
Low conversion of the starting material.
-
Formation of side products due to competing reactions.
-
Requirement of harsh reaction conditions (high temperatures, long reaction times).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N-alkylation.
Detailed Methodologies:
-
Catalyst Selection: For sterically hindered secondary amines, traditional N-alkylation methods may be insufficient. The use of highly active catalyst systems can be beneficial.
-
Transition Metal Catalysis: Ruthenium and Iridium complexes have shown high efficacy in the N-alkylation of hindered amines with alcohols via a "borrowing hydrogen" methodology.[1] This approach avoids the use of stoichiometric amounts of harsh alkylating agents.
-
Photocatalysis: Copper-gold mixed photocatalytic systems can facilitate the N-alkylation of amines with alcohols under mild, room temperature conditions, which can be advantageous for sensitive substrates.[2]
-
-
Reaction Conditions:
-
Microwave Irradiation: This technique can provide rapid and uniform heating, often leading to significantly reduced reaction times and improved yields by overcoming the high activation energy associated with sterically hindered transformations.
-
Solvent Choice: The choice of solvent can influence the reactivity of both the amine and the alkylating agent. Aprotic, non-coordinating solvents are generally preferred to maximize the nucleophilicity of the amine.
-
-
Alkylating Agent:
-
Leaving Group: Employing alkylating agents with better leaving groups, such as triflates (R-OTf) or tosylates (R-OTs) instead of halides (R-Br, R-I), can significantly increase the reaction rate.
-
Steric Bulk: If the desired alkyl group is flexible, consider using a less sterically hindered precursor that can be modified later in the synthesis.
-
Quantitative Data Summary:
| Strategy | Reagent/Catalyst | Conditions | Yield Improvement | Reference |
| Catalyst | NHC-Ir(III) Complex | 120 °C | Good to excellent yields for hindered anilines | [1] |
| Conditions | Microwave | Solvent-free | Significant rate enhancement | Inferred |
| Reagent | Alkyl Triflate | Room Temp | Faster reaction than halides | Inferred |
Issue 2: Low Yields and Poor Selectivity in Acylation Reactions
Symptoms:
-
Incomplete conversion of the starting material.
-
Formation of O-acylated byproducts.
-
Difficulty in acylating with bulky acylating agents.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for acylation.
Detailed Methodologies:
-
Catalyst Selection: The use of a highly nucleophilic acylation catalyst is crucial for activating the acylating agent towards the sterically hindered nitrogen.
-
DMAP (4-Dimethylaminopyridine): DMAP is a highly effective catalyst for the acylation of sterically hindered alcohols and amines. It functions by forming a highly reactive N-acylpyridinium intermediate.
-
1-Methylimidazole: This is another efficient catalyst for the acylation of hindered hydroxyl groups and can be a viable alternative to DMAP.[3]
-
-
Acylating Agent: The reactivity of the acylating agent plays a significant role.
-
Acid Anhydrides and Acyl Chlorides: These are generally more reactive than carboxylic acids and are preferred for acylating hindered amines.
-
Steric Considerations: The steric bulk of the acylating agent itself is a critical factor. The reaction of a hindered alcohol with pivalic anhydride is significantly slower than with acetic anhydride.[4] A similar trend is expected for the N-acylation of this compound.
-
-
Reaction Conditions:
-
Base: A non-nucleophilic base, such as triethylamine or Proton-Sponge®, should be used to scavenge the acid byproduct without competing with the morpholinone nitrogen as a nucleophile.
-
Solvent: The choice of solvent can influence the reaction rate. Dichloromethane is a commonly used solvent for these types of reactions.
-
Quantitative Data Summary:
| Catalyst | Acylating Agent | Base | Benefit | Reference |
| DMAP | Acid Anhydride | Triethylamine | Effective for hindered substrates | Inferred |
| 1-Methylimidazole | p-TsCl, Ac₂O, Bz₂O | Triethylamine | Efficient for hindered hydroxyls | [3] |
Issue 3: Poor Diastereoselectivity in Enolate Alkylation at the C2-Position
Symptoms:
-
Formation of a mixture of diastereomers upon alkylation of the enolate.
-
Difficulty in controlling the stereochemical outcome of the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for enolate alkylation.
Detailed Methodologies:
-
Enolate Formation: The stereoselectivity of the alkylation is highly dependent on the geometry of the enolate formed.
-
Kinetic vs. Thermodynamic Control: The use of strong, bulky, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) at low temperatures (e.g., -78 °C) favors the formation of the kinetic enolate, which is often crucial for achieving high diastereoselectivity.
-
Conformational Influence: The C5-methyl group will influence the conformation of the morpholinone ring, which in turn will dictate the preferred trajectory of the base for deprotonation and the subsequent approach of the electrophile. The alkylation of conformationally rigid cyclohexanone enolates often proceeds via axial attack to favor a transition state that resembles a chair conformation.[5] A similar principle may apply here, with the C5-methyl group directing the electrophile to the less hindered face.
-
-
Additives:
-
HMPA and LiCl: Additives like Hexamethylphosphoramide (HMPA) and Lithium Chloride (LiCl) can break up enolate aggregates and alter the reactivity and stereoselectivity of the alkylation.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen atom can provide a powerful means of directing the stereochemical outcome of the alkylation.
-
-
Electrophile: The size and shape of the alkylating agent can also play a role in the diastereoselectivity. Bulkier electrophiles may exhibit higher facial selectivity.
Quantitative Data Summary:
| System | Base | Conditions | Diastereomeric Ratio | Reference |
| Substituted Cyclohexanone | LDA | -78 °C | High for axial attack | [5] |
| Amide with Chiral Auxiliary | LDA | -78 °C | High d.r. | Inferred |
Experimental Protocols
General Protocol for N-Alkylation of this compound using a Transition Metal Catalyst (Based on "Borrowing Hydrogen" Principle):
-
To a solution of this compound (1.0 eq) and the desired alcohol (1.2 eq) in an appropriate solvent (e.g., toluene, 0.1 M) in a sealed reaction vessel, add the transition metal catalyst (e.g., a commercially available Ru or Ir complex, 1-5 mol%).
-
Add a suitable base (e.g., K₂CO₃, 1.5 eq).
-
Seal the vessel and heat the reaction mixture to the specified temperature (typically 80-120 °C) for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
General Protocol for DMAP-Catalyzed Acylation of this compound:
-
To a solution of this compound (1.0 eq) and DMAP (0.1 eq) in a dry, aprotic solvent (e.g., dichloromethane, 0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base (e.g., triethylamine, 1.5 eq).
-
Cool the mixture to 0 °C.
-
Slowly add the acylating agent (e.g., acid anhydride or acyl chloride, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Diastereoselective Enolate Alkylation of N-protected this compound:
Note: The nitrogen should be protected with a suitable group (e.g., Boc) to prevent N-alkylation.
-
To a solution of a strong, bulky base (e.g., LDA, prepared in situ or used as a commercial solution, 1.1 eq) in a dry, aprotic solvent (e.g., THF, 0.1 M) under an inert atmosphere at -78 °C, slowly add a solution of the N-protected this compound (1.0 eq) in the same solvent.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkylating agent (1.1 eq) dropwise at -78 °C.
-
Continue stirring at -78 °C for the required time (monitor by TLC or LC-MS).
-
Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel and determine the diastereomeric ratio by NMR spectroscopy or chiral HPLC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]
Impact of solvent choice on the stereochemical outcome with (R)-5-methylmorpholin-3-one
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing (R)-5-methylmorpholin-3-one as a chiral auxiliary. It provides troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during stereoselective synthesis, with a particular focus on the critical role of solvent choice in determining the stereochemical outcome of a reaction.
Troubleshooting Guide
Issue 1: Poor Diastereoselectivity in Alkylation Reactions
Question: We are performing an alkylation of the lithium enolate of an N-acylated this compound and observing a low diastereomeric ratio (d.r.). How can we improve this?
Answer: Poor diastereoselectivity in such reactions is often linked to the aggregation state of the lithium enolate and the transition state geometry, both of which are heavily influenced by the solvent.
-
Solvent Choice is Key: The choice of solvent can dramatically alter the stereochemical course of the reaction. Ethereal solvents, for instance, can coordinate to the lithium cation, leading to a less aggregated, more reactive enolate. A switch in solvent can sometimes even reverse the facial selectivity of the electrophilic attack.[1][2]
-
Troubleshooting Steps:
-
Solvent Screening: If you are using a non-coordinating solvent like toluene, consider switching to a coordinating solvent such as tetrahydrofuran (THF) or diethyl ether (Et₂O). Conversely, if you are already in THF, exploring a less coordinating solvent might be beneficial. Sometimes a mixture of solvents can provide the optimal balance.
-
Temperature Control: Ensure strict temperature control, as even slight variations can impact the selectivity. Reactions are typically run at low temperatures (e.g., -78 °C) to minimize thermal energy that could lead to non-selective pathways.
-
Base Selection: The choice of the lithium base (e.g., LDA, LiHMDS) can also influence the enolate geometry and aggregation. It is worth screening different bases in conjunction with solvent changes.
-
Illustrative Data: Solvent Effect on a Hypothetical Alkylation
The following table presents hypothetical data for the alkylation of N-propionyl-(R)-5-methylmorpholin-3-one with benzyl bromide to illustrate the potential impact of solvent on the diastereomeric ratio.
| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | Toluene | -78 | 70:30 |
| 2 | THF | -78 | 95:5 |
| 3 | Et₂O | -78 | 92:8 |
| 4 | DME | -78 | 96:4 |
| 5 | CH₂Cl₂ | -78 | 65:35 |
Disclaimer: This data is for illustrative purposes only and is meant to demonstrate the potential range of solvent effects.
Issue 2: Inconsistent Stereochemical Results
Question: Our results for a Michael addition using an this compound derivative are not reproducible. What could be the cause?
Answer: Inconsistent results often point to subtle, uncontrolled variables in the experimental setup.
-
Solvent Purity: The presence of trace amounts of water or other impurities in the solvent can significantly affect the outcome of stereoselective reactions, especially those involving organometallic reagents or enolates. Always use freshly distilled or anhydrous grade solvents.
-
Atmosphere: Reactions sensitive to moisture and oxygen should be conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: The rate and method of addition of reagents can influence selectivity. A slow, controlled addition of the electrophile to the enolate solution is generally preferred.
Frequently Asked Questions (FAQs)
Q1: How does the solvent influence the transition state in a stereoselective reaction?
A1: Solvents can influence the transition state in several ways:
-
Chelation: Coordinating solvents can chelate with metal cations (like Li⁺ in lithium enolates), leading to a more defined and rigid transition state, which often enhances stereoselectivity.
-
Aggregation: Solvents can break up aggregates of organometallic reagents, leading to different reactive species in solution and thereby affecting the stereochemical outcome.
-
Polarity: The polarity of the solvent can stabilize or destabilize charged intermediates and transition states, favoring one reaction pathway over another.
Q2: Can changing the solvent reverse the stereochemical outcome?
A2: Yes, a reversal in diastereoselectivity or enantioselectivity upon changing the solvent is a known phenomenon.[1] This typically occurs when the solvent alters the dominant reaction mechanism or the geometry of the transition state. For instance, a reaction might proceed through a closed, chelated transition state in a coordinating solvent, while a non-coordinating solvent might favor an open transition state, leading to the opposite stereoisomer.
Q3: What is a general strategy for solvent screening in a new reaction with this compound?
A3: A good starting point is to screen a range of solvents with varying properties:
-
Ethereal/Coordinating Solvents: THF, Et₂O, DME. These are often good for reactions involving metal enolates.
-
Non-Coordinating Aprotic Solvents: Toluene, Hexane.
-
Polar Aprotic Solvents: Dichloromethane (CH₂Cl₂), Acetonitrile (MeCN). Use with caution as they can sometimes interfere with enolate formation or react with organometallic species.
Start with small-scale reactions and analyze the crude product mixture by NMR or chiral HPLC to determine the diastereomeric or enantiomeric ratio.
Experimental Protocols
Representative Protocol: Diastereoselective Alkylation of N-Propionyl-(R)-5-methylmorpholin-3-one
This protocol is a general guideline and may require optimization for specific substrates and electrophiles.
1. Materials:
-
N-Propionyl-(R)-5-methylmorpholin-3-one
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Electrophile (e.g., Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate)
2. Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add N-propionyl-(R)-5-methylmorpholin-3-one (1.0 equiv) and dissolve in anhydrous THF (to make a 0.1 M solution).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 equiv) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add the electrophile (1.2 equiv), either neat or as a solution in THF, dropwise to the enolate solution.
-
Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Perform a standard aqueous workup, extracting the product with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy or chiral HPLC.
Visualization
The following diagram illustrates the logical workflow for troubleshooting and optimizing stereoselectivity based on solvent choice.
Caption: Workflow for optimizing stereoselectivity with a focus on solvent screening.
References
Minimizing racemization during the cleavage of the (R)-5-methylmorpholin-3-one auxiliary
Disclaimer: Direct, peer-reviewed protocols and quantitative racemization data specifically for the cleavage of the (R)-5-methylmorpholin-3-one auxiliary are not extensively available in the public domain. The following troubleshooting guides and FAQs are based on established principles of chiral auxiliary cleavage, particularly for N-acyl amides, and data from structurally related auxiliaries such as Evans' oxazolidinones. Researchers should use this information as a starting point and expect to perform optimization for their specific substrate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for cleaving the this compound auxiliary?
A1: Cleavage of N-acyl auxiliaries like this compound typically involves hydrolysis of the amide bond. The most common methods are basic hydrolysis, acidic hydrolysis, and in some cases, reductive or oxidative cleavage, depending on the desired product and the stability of the substrate.
Q2: What are the primary factors that can lead to racemization during cleavage?
A2: Racemization can occur at the stereocenter alpha to the carbonyl group. Key factors include:
-
Harsh reaction conditions: High temperatures and extreme pH (both strongly acidic and strongly basic) can promote enolization, which leads to racemization.
-
Extended reaction times: Prolonged exposure to cleavage conditions increases the likelihood of racemization.
-
Base strength: Strong, non-nucleophilic bases used in excess during basic hydrolysis can increase the rate of enolization.
-
Substrate structure: The electronic and steric properties of the acyl group can influence the acidity of the α-proton and thus the propensity for racemization.
Q3: How can I monitor the extent of racemization?
A3: The enantiomeric excess (e.e.) of the cleaved product should be determined using a suitable chiral analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the most common and reliable methods. Derivatization with a chiral resolving agent followed by NMR analysis can also be employed.
Q4: Is it possible to recover the this compound auxiliary after cleavage?
A4: Yes, one of the advantages of using a chiral auxiliary is its potential for recovery and reuse. After cleavage, the auxiliary can be separated from the product, typically through extraction or chromatography, and purified for subsequent reactions.
Troubleshooting Guides
Problem 1: Significant Racemization Observed in the Cleaved Product
| Potential Cause | Suggested Solution |
| Reaction temperature is too high. | Perform the cleavage at a lower temperature. For basic hydrolysis, consider running the reaction at 0 °C or even -20 °C, although this may require longer reaction times. |
| Base/Acid concentration is too high. | Reduce the concentration of the acid or base. Use the minimum effective concentration required to achieve complete cleavage in a reasonable timeframe. |
| Prolonged reaction time. | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Inappropriate choice of base. | For basic hydrolysis, consider using milder bases such as lithium hydroxide (LiOH) or potassium carbonate (K2CO3) instead of stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). The use of lithium hydroperoxide (LiOOH), generated in situ from LiOH and H2O2, is a common mild method for related auxiliaries.[1] |
| Enolate formation is favored. | If using a base, ensure it is a nucleophilic one that favors attack at the carbonyl over proton abstraction. The addition of a Lewis acid might help to activate the carbonyl group towards nucleophilic attack. |
Problem 2: Incomplete or Slow Cleavage of the Auxiliary
| Potential Cause | Suggested Solution |
| Insufficient reagent. | Increase the equivalents of the hydrolyzing agent (acid, base, or other reagent). |
| Low reaction temperature. | Gradually increase the reaction temperature while carefully monitoring for racemization. A balance between reaction rate and stereochemical integrity must be found. |
| Steric hindrance around the carbonyl group. | Consider using a less sterically hindered cleaving reagent. For reductive cleavage, smaller hydride reagents might be more effective. |
| Poor solubility of the substrate. | Use a co-solvent to improve the solubility of the N-acyl substrate in the reaction medium. For example, in basic hydrolysis, a mixture of THF and water is commonly used. |
Experimental Protocols (Adapted from Related Auxiliaries)
Caution: These are generalized protocols and require optimization for your specific substrate.
Protocol 1: Mild Basic Hydrolysis using Lithium Hydroperoxide (LiOOH)
This method is adapted from the cleavage of Evans' oxazolidinone auxiliaries and is often effective in minimizing racemization.[1]
-
Dissolution: Dissolve the N-acyl-(R)-5-methylmorpholin-3-one substrate in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v) and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: To the cooled solution, add a pre-cooled aqueous solution of lithium hydroxide (LiOH, e.g., 2-4 equivalents) followed by the slow, dropwise addition of 30% hydrogen peroxide (H2O2, e.g., 4-8 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed, quench the reaction by adding an aqueous solution of a reducing agent, such as sodium sulfite (Na2SO3) or sodium thiosulfate (Na2S2O3), to decompose the excess peroxide.
-
Work-up: Acidify the mixture to a pH of ~2-3 with a suitable acid (e.g., 1 M HCl). Extract the desired carboxylic acid product with an organic solvent (e.g., ethyl acetate). The aqueous layer will contain the protonated auxiliary.
-
Auxiliary Recovery: Basify the aqueous layer and extract the this compound auxiliary with an appropriate organic solvent.
-
Purification and Analysis: Purify the product by chromatography or crystallization. Determine the enantiomeric excess of the product using chiral HPLC or GC.
Protocol 2: Acidic Hydrolysis
Acidic hydrolysis is generally more prone to causing racemization but can be effective for certain substrates.[2]
-
Dissolution: Dissolve the N-acyl-(R)-5-methylmorpholin-3-one substrate in a suitable solvent such as dioxane or a mixture of acetic acid and water.
-
Acid Addition: Add a strong acid such as sulfuric acid (H2SO4) or hydrochloric acid (HCl) (e.g., 1-6 M).
-
Reaction Conditions: Heat the reaction mixture, starting at a moderate temperature (e.g., 50-60 °C) and monitor for product formation and racemization.
-
Work-up: After completion, cool the reaction mixture and neutralize it with a base. Extract the product and the auxiliary as described in the basic hydrolysis protocol.
-
Purification and Analysis: Purify the product and determine its enantiomeric purity.
Data on Racemization (Hypothetical for Illustration)
Since specific data for the this compound auxiliary is lacking, the following table illustrates the type of data researchers should aim to generate during their optimization studies. This hypothetical data is for the cleavage of an N-acyl derivative to yield a chiral carboxylic acid.
| Cleavage Method | Reagent (equiv.) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (e.e., %) |
| Basic Hydrolysis | LiOH (2), H2O2 (4) | 0 | 4 | 92 | 98 |
| Basic Hydrolysis | NaOH (2) | 25 | 2 | 95 | 85 |
| Basic Hydrolysis | NaOH (2) | 50 | 0.5 | 98 | 60 |
| Acidic Hydrolysis | 3 M H2SO4 | 25 | 12 | 88 | 90 |
| Acidic Hydrolysis | 3 M H2SO4 | 60 | 2 | 96 | 75 |
Visualizations
Caption: General workflow for the cleavage of the this compound auxiliary.
Caption: Key factors that can contribute to racemization during auxiliary cleavage.
References
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: (R)-5-methylmorpholin-3-one vs. Evans' Oxazolidinones
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. Evans' oxazolidinone auxiliaries have long been celebrated as a cornerstone of stereoselective synthesis, renowned for their high levels of induction and predictable outcomes in a variety of transformations.[1][2][3] This guide provides a detailed comparison between the well-established Evans' auxiliaries and the structurally related (R)-5-methylmorpholin-3-one.
Introduction to the Chiral Auxiliaries
Evans' Oxazolidinone Auxiliaries: Developed by David A. Evans, these auxiliaries are typically derived from readily available α-amino acids, such as valine and phenylalanine.[4] The chiral center at C4, bearing a bulky substituent, effectively shields one face of the enolate derived from the N-acyl group, directing the approach of electrophiles to the opposite face.[5] This steric control leads to high diastereoselectivity in reactions such as alkylations, aldol additions, and acylations.[6]
This compound: This chiral auxiliary features a morpholinone core with a stereocenter at C5. Similar to Evans' auxiliaries, it is envisioned that acylation of the nitrogen atom would allow for the formation of a chiral enolate. The stereocontrol would then be dictated by the conformation of the six-membered morpholinone ring and the steric influence of the methyl group at C5.
Mechanism of Stereocontrol
The stereochemical outcome of reactions employing these auxiliaries is primarily dictated by the formation of a rigid, chelated enolate intermediate.
Evans' Oxazolidinone: The generally accepted model for stereoselection involves the formation of a Z-enolate, which is chelated to a metal cation (e.g., Li⁺ or Bu₂BOTf). The substituent at the C4 position of the oxazolidinone ring sterically blocks one face of this enolate, forcing the electrophile to approach from the less hindered side.[5]
This compound (Hypothetical Model): For the N-acyl derivative of this compound, the formation of a chelated Z-enolate would likely adopt a chair-like conformation to minimize steric interactions. The methyl group at the C5 position would act as the primary stereodirecting group. The efficacy of this auxiliary would depend on the conformational rigidity of the morpholinone ring and the degree to which the C5-methyl group can effectively bias the approach of an electrophile.
Performance Data
The following tables summarize typical performance data for Evans' oxazolidinone auxiliaries in key asymmetric reactions. Due to the lack of published data for this compound, the corresponding entries are marked as "Not Available."
Table 1: Asymmetric Alkylation
| Entry | Chiral Auxiliary | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| 1 | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | BnBr | LDA | >99:1 | 90 | [6] |
| 2 | (S)-4-benzyl-2-oxazolidinone | MeI | NaHMDS | 99:1 | 85 | [6] |
| 3 | (S)-4-isopropyl-2-oxazolidinone | Allyl Iodide | KHMDS | 95:5 | 88 | [6] |
| 4 | This compound | BnBr | LDA | Not Available | Not Available | - |
| 5 | This compound | MeI | NaHMDS | Not Available | Not Available | - |
Table 2: Asymmetric Aldol Reaction
| Entry | Chiral Auxiliary | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 1 | (S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf | >99:1 | 85 | [7] |
| 2 | (S)-4-isopropyl-2-oxazolidinone | Benzaldehyde | TiCl₄ | 98:2 | 91 | [8] |
| 3 | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Propionaldehyde | Sn(OTf)₂ | 97:3 | 80 | [7] |
| 4 | This compound | Isobutyraldehyde | Bu₂BOTf | Not Available | Not Available | - |
| 5 | This compound | Benzaldehyde | TiCl₄ | Not Available | Not Available | - |
Experimental Protocols
General Procedure for Asymmetric Alkylation using Evans' Oxazolidinone Auxiliary
To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere is added a solution of lithium diisopropylamide (LDA) or another suitable base (1.1 equiv). The resulting mixture is stirred for 30-60 minutes to ensure complete enolate formation. The electrophile (1.2 equiv) is then added dropwise, and the reaction is stirred at -78 °C until completion (monitored by TLC). The reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or chiral HPLC analysis. The product is then purified by column chromatography.[6]
General Procedure for Asymmetric Aldol Reaction using Evans' Oxazolidinone Auxiliary
To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (0.1 M) at 0 °C under an inert atmosphere is added di-n-butylboron triflate (1.1 equiv) followed by triethylamine (1.2 equiv). The mixture is stirred for 30 minutes, then cooled to -78 °C. The aldehyde (1.2 equiv) is added dropwise, and the reaction is stirred at -78 °C for 1-2 hours, then at 0 °C for 1 hour. The reaction is quenched by the addition of a pH 7 phosphate buffer. The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The diastereomeric ratio is determined on the crude product, which is then purified by chromatography.[7]
Auxiliary Removal
A key advantage of chiral auxiliaries is their facile removal to unveil the desired chiral product.
Evans' Oxazolidinone Auxiliaries: A variety of methods are available for the cleavage of Evans' auxiliaries, allowing for the formation of different functional groups such as carboxylic acids (e.g., LiOH/H₂O₂), alcohols (e.g., LiBH₄), and aldehydes (e.g., DIBAL-H).[9][10] The auxiliary can often be recovered and recycled.
This compound: The cleavage of the N-acyl bond in the morpholinone auxiliary would likely be achievable under similar conditions to those used for Evans' auxiliaries, such as basic hydrolysis or reductive cleavage. The stability of the morpholinone ring under these conditions would need to be experimentally verified.
Conclusion
Evans' oxazolidinone auxiliaries represent a highly reliable and versatile class of chiral auxiliaries that have been extensively validated in a wide array of asymmetric transformations. Their predictable stereocontrol, high diastereoselectivities, and the ease of removal make them a first choice for many synthetic challenges.
While this compound presents an interesting structural alternative, the lack of experimental data on its performance as a chiral auxiliary prevents a direct, evidence-based comparison. Based on structural analysis, it has the potential to induce chirality through a chair-like transition state, with the C5-methyl group directing the stereochemical course of the reaction. However, the conformational flexibility of the six-membered ring compared to the more rigid five-membered oxazolidinone ring might lead to lower diastereoselectivities.
Further experimental investigation is required to fully assess the potential of this compound and other morpholinone-based structures as effective chiral auxiliaries in asymmetric synthesis. Researchers are encouraged to explore this and similar scaffolds to broaden the toolkit of available methods for stereoselective bond formation.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Chiral Auxiliaries [sigmaaldrich.com]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A catalytic enantioselective stereodivergent aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Environmentally benign diastereoselective synthesis of granatane and tropane aldol derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. soc.chim.it [soc.chim.it]
- 10. researchgate.net [researchgate.net]
Determining Enantiomeric Excess for Products of (R)-5-methylmorpholin-3-one Mediated Asymmetric Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the validation of asymmetric synthesis methodologies. This guide provides a comparative overview of established analytical techniques for determining the ee of chiral products synthesized using the versatile chiral auxiliary, (R)-5-methylmorpholin-3-one. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation.
The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. This compound has emerged as a valuable chiral auxiliary in various transformations, including asymmetric alkylations and aldol reactions. Following the diastereoselective reaction, the chiral auxiliary is typically cleaved to yield the desired enantiomerically enriched product. The crucial final step is the precise measurement of the enantiomeric excess to evaluate the effectiveness of the asymmetric induction. The primary methods for this determination are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.
Comparison of Analytical Methods
The choice of analytical technique for determining enantiomeric excess depends on several factors, including the chemical and physical properties of the analyte, the required accuracy and precision, and the available instrumentation. Below is a comparative summary of the most common methods.
| Method | Principle | Advantages | Disadvantages | Typical Performance |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Broad applicability to a wide range of compounds. High accuracy and precision. Both analytical and preparative separations are possible. | Method development can be time-consuming and requires screening of various columns and mobile phases. Can be expensive. | Baseline separation of enantiomers with resolution values (Rs) > 1.5. Accurate ee determination to ±0.1%. |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase. | High resolution and sensitivity. Fast analysis times. | Limited to volatile and thermally stable compounds. Derivatization may be required to increase volatility. | Excellent separation of volatile enantiomers. High sensitivity, often to trace levels. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents | A chiral lanthanide shift reagent forms diastereomeric complexes with the enantiomers, causing separate signals in the NMR spectrum. | Non-destructive technique. Provides structural information. Rapid analysis once a suitable shift reagent is found. | Lower sensitivity compared to chromatographic methods. Signal broadening can occur. Finding a suitable chiral shift reagent can be challenging. | Signal separation of corresponding protons in the two enantiomers, allowing for integration and ee calculation. Accuracy is typically within ±1-2%. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols serve as a starting point and may require optimization for specific products.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and reliable method for determining the enantiomeric excess of products obtained from this compound mediated synthesis. The key to a successful separation is the selection of an appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a broad range of compounds.
Protocol for Chiral HPLC Analysis:
-
Column Selection: Begin with a screening of commercially available chiral columns. For products derived from morpholine structures, columns such as Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) are good starting points.
-
Mobile Phase Selection: For normal phase HPLC, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. A common starting mobile phase is 90:10 (v/v) hexane:isopropanol. The ratio is then optimized to achieve baseline separation. For reversed-phase HPLC, a mixture of acetonitrile or methanol and water/buffer is used.
-
Sample Preparation: Dissolve the purified product in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV detector at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Chiral Gas Chromatography (GC)
For products that are volatile and thermally stable, chiral GC offers excellent resolution and sensitivity.
Protocol for Chiral GC Analysis:
-
Column Selection: Cyclodextrin-based chiral capillary columns are commonly used. For example, a column coated with a derivative of β-cyclodextrin.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or hexane) at a suitable concentration. If the analyte is not sufficiently volatile, derivatization with a reagent like trifluoroacetic anhydride may be necessary.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 200 °C) at a rate of 5-10 °C/min. An isothermal program may also be suitable depending on the analyte.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
Data Analysis: The ee is calculated from the peak areas of the two enantiomers as described for HPLC.
NMR Spectroscopy with Chiral Shift Reagents
This technique is useful for a rapid, non-destructive determination of enantiomeric excess.
Protocol for NMR Analysis with a Chiral Shift Reagent:
-
Sample Preparation: Dissolve a known amount of the enantiomerically enriched sample (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the sample.
-
Addition of Chiral Shift Reagent: Add a small, accurately measured amount of a chiral shift reagent (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) to the NMR tube.
-
Acquire Subsequent Spectra: After each addition of the shift reagent, gently mix the sample and acquire a new ¹H NMR spectrum. Continue adding the shift reagent in small increments until baseline separation of a pair of corresponding signals for the two enantiomers is observed.
-
Data Analysis: Integrate the separated signals corresponding to each enantiomer. The enantiomeric excess is calculated from the integral values: ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100
Visualizing the Workflow
The following diagrams illustrate the general workflow for determining enantiomeric excess and the logical relationship between the analytical methods.
Caption: General workflow for synthesis and ee determination.
A Comparative Guide to NMR Techniques for Assigning the Absolute Configuration of (R)-5-methylmorpholin-3-one Adducts
For Researchers, Scientists, and Drug Development Professionals
The determination of the absolute configuration of chiral molecules is a critical step in drug discovery and development, ensuring stereochemical purity and understanding structure-activity relationships. For complex molecules such as adducts of (R)-5-methylmorpholin-3-one, a versatile chiral building block, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful suite of techniques for unambiguous stereochemical assignment. This guide provides a comparative overview of key NMR methods, including the widely used Mosher's method, other anisotropic-based techniques, and the advanced method of residual dipolar couplings (RDCs). We present supporting experimental data, detailed protocols, and logical workflows to assist researchers in selecting and applying the most suitable technique for their specific needs.
Introduction to NMR-Based Configurational Analysis
NMR spectroscopy, a cornerstone of chemical analysis, can be adapted to differentiate between enantiomers by converting them into diastereomers through reaction with a chiral derivatizing agent (CDA). The resulting diastereomers exhibit distinct NMR spectra, allowing for the determination of the absolute configuration of the original molecule. The primary methods rely on the anisotropic effect of an aromatic group within the CDA, which influences the chemical shifts of nearby protons in a predictable, spatially dependent manner.
Mosher's Method: The Gold Standard in Anisotropic-Based Techniques
Mosher's method is the most established and widely utilized NMR technique for determining the absolute configuration of chiral alcohols and amines.[1] It involves the formation of diastereomeric esters or amides by reacting the chiral substrate with the enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. For an adduct of this compound, which contains a secondary amine, the formation of Mosher's amides is the key derivatization step.
The underlying principle of Mosher's method is the anisotropic effect of the phenyl group in the MTPA moiety. In the diastereomeric adducts, the phenyl group will have a different spatial orientation relative to the substituents around the stereocenter of the morpholinone ring. This leads to differential shielding or deshielding of the protons in the vicinity of the chiral center. By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA derivatives, the difference in chemical shifts (Δδ = δS - δR) for each proton can be calculated. The sign of these Δδ values provides a map of the spatial arrangement of the substituents, allowing for the assignment of the absolute configuration.[2]
Experimental Workflow for Mosher's Method
The successful application of Mosher's method requires careful execution of the derivatization and NMR analysis. The general workflow is as follows:
Interpreting the Data: The Anisotropic Cone
The key to assigning the absolute configuration lies in understanding the anisotropic effect of the phenyl ring of the MTPA group. This effect creates a shielding cone and a deshielding plane. Protons located within the cone will experience an upfield shift (lower ppm), while those in the plane will be shifted downfield (higher ppm). The relative orientation of the phenyl group and the substituents on the chiral center is different for the two diastereomers, leading to the observed chemical shift differences.
Quantitative Data for Cyclic Amine Adducts
| Proton Position | Representative δS (ppm) | Representative δR (ppm) | Δδ (δS - δR) (ppm) | Inferred Position Relative to Phenyl Group |
| H-2 (axial) | 4.50 | 4.65 | -0.15 | Shielded |
| H-2 (equatorial) | 2.80 | 2.60 | +0.20 | Deshielded |
| H-3 (axial) | 1.80 | 1.90 | -0.10 | Shielded |
| H-3 (equatorial) | 1.60 | 1.50 | +0.10 | Deshielded |
| H-6 (axial) | 3.10 | 3.25 | -0.15 | Shielded |
| H-6 (equatorial) | 2.90 | 2.75 | +0.15 | Deshielded |
Note: The values presented are hypothetical but representative of typical Δδ values observed for Mosher's amides of cyclic amines. The actual values will depend on the specific structure of the adduct.
Experimental Protocol: Mosher's Amide Synthesis and NMR Analysis
Materials:
-
This compound adduct (approx. 1-5 mg)
-
(R)-(-)-MTPA-Cl (1.2 equivalents)
-
(S)-(+)-MTPA-Cl (1.2 equivalents)
-
Anhydrous pyridine or dichloromethane (DCM)
-
4-(Dimethylamino)pyridine (DMAP, catalytic amount if using DCM)
-
Deuterated chloroform (CDCl₃) for NMR
Procedure:
-
Derivatization (perform two separate reactions):
-
Dissolve the this compound adduct in anhydrous pyridine (or DCM with DMAP).
-
Add (R)-(-)-MTPA-Cl to one reaction and (S)-(+)-MTPA-Cl to the other.
-
Stir the reactions at room temperature and monitor by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up:
-
Quench the reaction with a small amount of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
-
Purification:
-
Purify each diastereomeric amide separately by column chromatography on silica gel.
-
-
NMR Data Acquisition:
-
Dissolve a purified sample of each diastereomer in CDCl₃.
-
Acquire ¹H NMR spectra at a high field strength (≥ 400 MHz) to ensure good signal dispersion.
-
Acquire 2D NMR spectra (COSY, HSQC, HMBC) to aid in the unambiguous assignment of all proton signals.
-
Alternative Chiral Derivatizing Agents
While MTPA is the most common CDA, other reagents can be employed and may offer advantages in certain cases, such as providing larger chemical shift differences or being more suitable for specific functional groups. For secondary amines and lactams, alternatives include:
-
Phenylglycine Methyl Ester (PGME): PGME has been shown to be a useful CDA for various chiral carboxylic acids and can be adapted for amines.[3]
-
α-Cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA): This reagent can offer superior performance in determining enantiomeric excess for some substrates.[4]
The choice of CDA will depend on the specific structure of the analyte and may require some empirical screening to identify the optimal reagent.
Residual Dipolar Couplings (RDCs): An Advanced Technique
Residual dipolar couplings (RDCs) provide a powerful alternative to anisotropic-based methods, particularly for molecules where conformational flexibility might complicate the interpretation of Mosher's data. RDCs provide long-range structural information by measuring the orientation of internuclear vectors relative to the external magnetic field.[5]
To measure RDCs, the molecule of interest is dissolved in a weakly aligning medium, such as a liquid crystal or a stretched polymer gel. This partial alignment reintroduces a small, measurable component of the through-space dipolar coupling, which is averaged to zero in isotropic solution. The magnitude of the RDC is dependent on the distance between the coupled nuclei and the orientation of the internuclear vector with respect to the molecular alignment tensor. By measuring a set of RDCs for different pairs of nuclei (e.g., ¹H-¹³C, ¹H-¹⁵N), a 3D model of the molecule can be constructed and its absolute configuration determined by comparing the experimental RDCs with those calculated for the possible stereoisomers.
Experimental Workflow for RDC Measurement
Experimental Protocol: RDC Sample Preparation and Measurement
Materials:
-
This compound adduct
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Stretched poly(methyl methacrylate) (PMMA) gel or other suitable alignment medium
Procedure:
-
Sample Preparation:
-
Swell the PMMA gel in the deuterated solvent containing the analyte.
-
Mechanically stretch the gel within the NMR tube to induce alignment.
-
-
NMR Data Acquisition:
-
Acquire a reference spectrum under isotropic conditions (without alignment) to measure the scalar couplings (J).
-
Acquire a second spectrum of the partially aligned sample to measure the total couplings (T = J + D), where D is the residual dipolar coupling.
-
Specific pulse sequences, such as J-resolved HSQC or constant-time COSY, are often used for accurate measurement of these couplings.[5]
-
-
Data Analysis:
-
Calculate the RDC values by subtracting the scalar couplings from the total couplings (D = T - J).
-
Generate 3D models of the possible stereoisomers of the adduct.
-
Use software to calculate the theoretical RDC values for each stereoisomer and compare them with the experimental data to find the best fit.
-
Comparison of Techniques
| Feature | Mosher's Method | Other Anisotropic Methods | Residual Dipolar Couplings (RDCs) |
| Principle | Anisotropic effect of MTPA phenyl group | Anisotropic effect of other aromatic groups | Measurement of bond vector orientations |
| Sample Prep | Chemical derivatization with two enantiomers | Chemical derivatization | Dissolving in a weakly aligning medium |
| Data Analysis | Analysis of Δδ (δS - δR) values | Analysis of chemical shift differences | Fitting experimental RDCs to theoretical models |
| Advantages | Well-established, widely applicable, relatively straightforward data analysis | May provide larger Δδ values or be suitable for specific functional groups | Provides long-range structural information, less sensitive to conformation |
| Limitations | Requires successful derivatization, can be complicated by conformational flexibility, requires two separate syntheses | Less universally applicable than Mosher's method, may require more optimization | Requires specialized sample preparation and NMR expertise, can be challenging for very flexible molecules |
| Best Suited For | Chiral alcohols and amines with relatively rigid structures | Cases where Mosher's method fails or gives ambiguous results | Molecules with multiple stereocenters, conformationally flexible molecules |
Conclusion
The determination of the absolute configuration of chiral molecules like this compound adducts is crucial for their development as pharmaceutical agents. NMR spectroscopy provides a range of powerful techniques to achieve this. Mosher's method remains a reliable and widely used technique, particularly for compounds with clear derivatization handles and relatively rigid conformations. For more complex or flexible systems, Residual Dipolar Couplings offer a more robust, albeit technically more demanding, alternative. The choice of the most appropriate method will depend on the specific characteristics of the molecule under investigation, the available instrumentation, and the expertise of the researcher. This guide provides the foundational knowledge and practical considerations to aid in making an informed decision and successfully elucidating the stereochemistry of these important chiral building blocks.
References
- 1. Determining the Absolute Configuration of Small Molecules by Diffusion NMR Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chromatographic Determination of the Absolute Configuration in Sanjoinine A That Increases Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 5. Residual Dipolar Couplings in Structure Determination of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Crystallographic Analysis of (R)-5-methylmorpholin-3-one Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of bioactive molecules is paramount. X-ray crystallography provides definitive insights into molecular geometry, conformation, and intermolecular interactions, which are crucial for structure-activity relationship (SAR) studies and rational drug design. This guide offers a comparative analysis of the crystallographic data of two (R)-5-methylmorpholin-3-one derivatives: (trans)-5-Methyl-6-phenylmorpholin-3-one and 5-Acetyl-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one, providing valuable structural data and detailed experimental protocols.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the two derivatives, allowing for a clear comparison of their unit cell dimensions, space groups, and refinement statistics.
| Parameter | (trans)-5-Methyl-6-phenylmorpholin-3-one | 5-Acetyl-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one |
| Chemical Formula | C₁₁H₁₃NO₂ | C₁₅H₁₇FN₂O₄ |
| Molecular Weight | 191.23 g/mol | 324.31 g/mol |
| Crystal System | Not available | Monoclinic |
| Space Group | Not available | P2₁/c |
| a (Å) | Not available | 12.4266(11) |
| b (Å) | Not available | 6.6865(5) |
| c (Å) | Not available | 17.1510(15) |
| α (°) | Not available | 90 |
| β (°) | Not available | 99.288(2) |
| γ (°) | Not available | 90 |
| Volume (ų) | Not available | 1406.4(2) |
| Z | Not available | 4 |
| R-factor | Not available | 0.0422 |
Note: Detailed crystallographic data for (trans)-5-Methyl-6-phenylmorpholin-3-one is not publicly available in the search results. The data for 5-Acetyl-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one is provided for illustrative purposes of the type of data that would be compared[1].
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are generalized procedures for the synthesis, crystallization, and X-ray diffraction analysis of morpholin-3-one derivatives, based on established methodologies in the field.
Synthesis of this compound Derivatives
A common route for the synthesis of morpholin-3-ones involves the cyclization of an appropriate amino alcohol precursor. For this compound derivatives, this typically starts from an (R)-2-aminopropanol derivative.
General Synthetic Scheme:
Example Protocol for N-protection:
-
Dissolve (R)-2-aminopropanol in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) and the protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture to isolate the N-protected amino alcohol.
Example Protocol for Esterification and Cyclization:
-
To a solution of the N-protected amino alcohol in an anhydrous solvent (e.g., THF), add a strong base (e.g., sodium hydride) at 0 °C.
-
Add a haloacetyl halide (e.g., bromoacetyl bromide) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
The cyclization may occur in situ or require a subsequent deprotection and cyclization step.
-
Purify the crude product by column chromatography to obtain the desired this compound derivative.
Crystallization
Obtaining single crystals suitable for X-ray diffraction is a critical step.
General Crystallization Protocol:
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, methanol, or a solvent mixture) at an elevated temperature.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Alternatively, vapor diffusion can be employed by placing a concentrated solution of the compound in a small vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble.
-
Once crystals have formed, carefully isolate them by filtration and wash with a small amount of cold solvent.
X-ray Diffraction Data Collection and Structure Refinement
Data collection is performed on a single crystal using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
Data Collection and Refinement Workflow:
Key Refinement Parameters:
-
R-factor (R1): A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.
-
wR2: A weighted R-factor based on all reflections.
-
Goodness-of-fit (GooF): Should be close to 1 for a good refinement.
Conclusion
The crystallographic analysis of this compound derivatives provides invaluable information for understanding their structure-property relationships. While a comprehensive comparative dataset is not yet available, the compilation of individual structural reports and the application of standardized experimental protocols will continue to advance the rational design of new therapeutic agents based on this important heterocyclic scaffold. Researchers are encouraged to deposit their crystallographic data in open-access databases to facilitate future comparative studies.
References
A Comparative Guide to Chiral Auxiliaries for the Asymmetric Synthesis of β-Hydroxy Acids
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of β-hydroxy acids is a cornerstone of modern organic chemistry, providing critical building blocks for a vast array of pharmaceuticals and natural products. Chiral auxiliaries offer a robust and reliable strategy to control the stereochemical outcome of aldol reactions, the primary method for constructing these motifs. This guide provides an objective comparison of the performance of three leading classes of chiral auxiliaries: Evans' oxazolidinones, pseudoephedrine-based amides, and Oppolzer's sultams, supported by experimental data and detailed protocols.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily assessed by the diastereoselectivity and chemical yield of the aldol reaction. The following tables summarize the performance of Evans' oxazolidinones, pseudoephedrine amides, and Oppolzer's sultams in the synthesis of β-hydroxy acids and their derivatives. It is important to note that reaction conditions, such as the Lewis acid, base, and solvent, significantly influence the outcome and are therefore included for a comprehensive comparison.
Table 1: Evans' Oxazolidinone Auxiliaries in Aldol Reactions
| Auxiliary (R) | Aldehyde | Lewis Acid/Base | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf / DIPEA | >99:1 | 80-95 | [1] |
| (4S)-4-Isopropyl-2-oxazolidinone | Benzaldehyde | Bu₂BOTf / DIPEA | >99:1 | 85 | [1] |
| (4R)-4-Benzyl-2-oxazolidinone | Propionaldehyde | Bu₂BOTf / Et₃N | 97:3 | 87 | [1] |
| (4S)-4-tert-Butyl-2-oxazolidinone | Acetaldehyde | TiCl₄ / (-)-Sparteine | 2:98 | 75 | [1] |
Table 2: Pseudoephedrine-Based Auxiliaries in Aldol Reactions
| Auxiliary | Aldehyde | Lewis Acid/Base | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (S,S)-(+)-Pseudoephedrine propionamide | Isovaleraldehyde | LiHMDS / ZrCp₂Cl₂ | >95:5 | 85 | [2] |
| (S,S)-(+)-Pseudoephedrine propionamide | Benzaldehyde | LiHMDS / ZrCp₂Cl₂ | >95:5 | 82 | [2] |
| (S,S)-(+)-Pseudoephedrine propionamide | Acrolein | LiHMDS / ZrCp₂Cl₂ | >95:5 | 75 | [2] |
| (R,R)-(-)-Pseudoephedrine propionamide | Crotonaldehyde | LiHMDS / ZrCp₂Cl₂ | >95:5 | 80 | [2] |
Table 3: Oppolzer's Sultam Auxiliaries in Aldol Reactions
| Auxiliary | Aldehyde | Lewis Acid/Base | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| D-(2R)-Oppolzer sultam | Propanal | TiCl₄ / DIPEA (1.1 eq) | 91:9 (anti:syn) | 85 | [3] |
| D-(2R)-Oppolzer sultam | Propanal | TiCl₄ / DIPEA (2.2 eq) | 10:90 (anti:syn) | 82 | [3] |
| L-(2S)-Oppolzer sultam | Isobutyraldehyde | Bu₂BOTf / Et₃N | >98:2 (syn:anti) | 88 | [4] |
| L-(2S)-Oppolzer sultam | Benzaldehyde | Bu₂BOTf / Et₃N | >98:2 (syn:anti) | 91 | [4] |
Experimental Protocols
Detailed methodologies for the key steps in the synthesis of β-hydroxy acids using chiral auxiliaries are provided below. These protocols are generalized and may require optimization for specific substrates.
Protocol 1: Synthesis of N-Acyl Evans' Oxazolidinone
-
Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with the Evans' oxazolidinone (1.0 equiv) and placed under an inert atmosphere (e.g., argon or nitrogen).
-
Dissolution: Anhydrous tetrahydrofuran (THF) is added to dissolve the auxiliary.
-
Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.05 equiv) is added dropwise, and the resulting solution is stirred for 15 minutes.
-
Acylation: The desired acyl chloride (1.1 equiv) is added dropwise to the cooled solution. The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature over 1 hour.
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Protocol 2: Evans' Asymmetric Aldol Reaction
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere, the N-acyl oxazolidinone (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM).
-
Enolate Formation: The solution is cooled to 0 °C, and di-n-butylboron triflate (Bu₂BOTf, 1.1 equiv) is added dropwise, followed by the dropwise addition of diisopropylethylamine (DIPEA, 1.2 equiv). The mixture is stirred at 0 °C for 30 minutes.
-
Aldehyde Addition: The reaction is then cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.
-
Workup: The reaction is quenched by the addition of a pH 7 phosphate buffer. The mixture is diluted with methanol, and a solution of hydrogen peroxide (30% in water) is added slowly at 0 °C. The mixture is stirred for 1 hour. The volatile solvents are removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The product is purified by flash chromatography.
Protocol 3: Cleavage of the Evans' Auxiliary to the β-Hydroxy Acid
-
Setup: The aldol adduct (1.0 equiv) is dissolved in a mixture of THF and water.
-
Hydrolysis: The solution is cooled to 0 °C, and aqueous hydrogen peroxide (30%, 4.0 equiv) is added, followed by the dropwise addition of an aqueous solution of lithium hydroxide (LiOH, 2.0 equiv).
-
Reaction: The reaction mixture is stirred at 0 °C for 2-4 hours.
-
Workup: The reaction is quenched by the addition of an aqueous solution of sodium sulfite. The organic solvent is removed under reduced pressure. The aqueous layer is acidified with 1 M HCl and then extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the β-hydroxy acid. The chiral auxiliary can often be recovered from the aqueous layer.[5]
Protocol 4: Asymmetric Aldol Reaction with Pseudoephedrine Amide
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere, the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (4.0 equiv) are dissolved in anhydrous THF.
-
Enolate Formation: The solution is cooled to -78 °C, and lithium hexamethyldisilazide (LiHMDS, 1.1 equiv) is added dropwise. The mixture is stirred at -78 °C for 30 minutes, then at 0 °C for 15 minutes, and finally cooled back to -78 °C.
-
Transmetalation (for syn-selective reactions): A solution of dicyclopentadienylzirconium dichloride (Cp₂ZrCl₂, 1.2 equiv) in THF is added, and the mixture is stirred at -78 °C for 30 minutes.[2]
-
Aldehyde Addition: The aldehyde (1.5 equiv) is added dropwise, and the reaction is stirred at -78 °C for 1-2 hours.
-
Workup: The reaction is quenched with saturated aqueous ammonium chloride. The mixture is warmed to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash chromatography.
Protocol 5: Cleavage of the Pseudoephedrine Auxiliary
-
Acidic Hydrolysis: The pseudoephedrine amide adduct is dissolved in a mixture of dioxane and 9 N sulfuric acid and heated to reflux for 12-24 hours. After cooling, the mixture is diluted with water and extracted with an organic solvent to isolate the carboxylic acid. The auxiliary can be recovered from the aqueous layer.[6]
-
Basic Hydrolysis: The amide is dissolved in a mixture of water, methanol, and tert-butanol, and sodium hydroxide (5-8 equiv) is added. The mixture is heated to reflux until the reaction is complete.[6]
Visualization of the Synthetic Workflow
The following diagrams illustrate the general workflow for the synthesis of β-hydroxy acids using chiral auxiliaries and the key signaling pathway for stereochemical induction in an Evans' aldol reaction.
Caption: General workflow for the synthesis of β-hydroxy acids using a chiral auxiliary.
Caption: Stereochemical induction via the Zimmerman-Traxler transition state in an Evans' aldol reaction.
References
- 1. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Asymmetric aldol reactions using (S,S)-(+)-pseudoephedrine-based amides: stereoselective synthesis of alpha-methyl-beta-hydroxy acids, esters, ketones, and 1,3-Syn and 1,3-anti diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Preserving Chirality: A Comparative Guide to Validating the Stereochemical Integrity of (R)-5-methylmorpholin-3-one and its Analogs in Reaction Sequences
For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of chiral building blocks throughout a multi-step synthesis is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, and any loss of enantiomeric or diastereomeric purity can have profound consequences on efficacy and safety. This guide provides a comparative framework for validating the stereochemical integrity of the chiral building block (R)-5-methylmorpholin-3-one and its structural analogs, using the well-documented synthesis of a key intermediate for the neurokinin-1 (NK₁) receptor antagonist, Aprepitant, as a case study.
This guide will objectively compare analytical methodologies and showcase experimental data to provide a comprehensive understanding of how to monitor and maintain stereochemical purity.
The Challenge of Maintaining Stereochemical Integrity
Chiral centers can be susceptible to racemization or epimerization under various reaction conditions, including exposure to strong acids or bases, elevated temperatures, and certain reagents. For a chiral building block like this compound, which contains a stereocenter alpha to a carbonyl group, the risk of racemization via enolization is a significant concern that must be carefully managed and monitored.
Performance Comparison: Stereochemical Integrity in a Morpholinone Synthesis
While specific multi-step reaction data for this compound is not extensively published, the synthesis of a key morpholinone intermediate of Aprepitant offers a well-documented and highly relevant analogue. The following table summarizes the stereochemical purity at key stages of an efficient synthesis, demonstrating successful control over the chiral centers.
| Reaction Step | Product | Key Transformation | Stereochemical Purity (de/ee %) | Analytical Method |
| 1 | (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one | Diastereomeric salt crystallization and cyclization | >98% ee[1] | Chiral HPLC |
| 2 | (2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)-4-benzylmorpholine | Lewis acid-catalyzed trans-acetalization | >99% de | HPLC |
| 3 | (2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine | Deprotection | >99% de | HPLC |
Alternative Chiral Building Blocks and Auxiliaries
The selection of a chiral building block or auxiliary is a critical decision in asymmetric synthesis. The choice often depends on the specific transformation, desired stereochemical outcome, and ease of removal of the auxiliary. Below is a comparison of common chiral auxiliaries used in asymmetric alkylation, a fundamental C-C bond-forming reaction.
| Chiral Auxiliary | Typical Substrate | Common Electrophiles | Diastereomeric Excess (de %) | Advantages | Disadvantages |
| Evans' Oxazolidinones | N-Acyl oxazolidinone | Alkyl halides, Aldehydes | 90-99%[2] | High diastereoselectivity, reliable, well-established | Auxiliary can be expensive, removal requires harsh conditions for some substrates |
| Myers' Pseudoephedrine Amides | N-Acyl pseudoephedrine | Alkyl halides | 90-98% | High diastereoselectivity, auxiliary is inexpensive and recoverable, mild removal conditions | Amide hydrolysis can sometimes be challenging |
| Enders' SAMP/RAMP Hydrazones | Hydrazone of aldehyde or ketone | Alkyl halides | >95% | High enantioselectivity, applicable to a wide range of carbonyls | Auxiliary can be expensive, requires stoichiometric amounts |
| 8-Phenylmenthol Derivatives | Ester | Alkyl halides | 80-95% | Good diastereoselectivity, auxiliary is recoverable | Lower selectivity compared to other auxiliaries for some substrates |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination
Purpose: To separate and quantify the enantiomers of a chiral compound to determine the enantiomeric excess.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H).
Mobile Phase:
-
A mixture of n-hexane and isopropanol is commonly used. The exact ratio is optimized for the specific compound to achieve baseline separation of the enantiomers. A typical starting point is 90:10 (n-hexane:isopropanol).
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample onto the chiral column.
-
Elution: Run the HPLC with the optimized mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where the compound absorbs (e.g., 254 nm).
-
Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
Visualizing the Workflow and Logic
Reaction Sequence for a Chiral Morpholinone Intermediate
References
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Cost and Efficiency
For Researchers, Scientists, and Drug Development Professionals
The selection of a chiral auxiliary is a critical decision in asymmetric synthesis, profoundly influencing the stereochemical outcome, overall yield, and economic viability of a synthetic route. This guide provides an objective comparison of the cost and efficiency of several widely used chiral auxiliaries, supported by experimental data and detailed methodologies for key transformations.
Performance Comparison of Common Chiral Auxiliaries
The efficacy of a chiral auxiliary is highly dependent on the specific reaction and substrates involved. This section provides a comparative overview of three popular auxiliaries—Evans' oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine—in three fundamental carbon-carbon bond-forming reactions: asymmetric alkylation, aldol addition, and Diels-Alder reaction.
Data Presentation
| Chiral Auxiliary | Reaction Type | Electrophile/Dienophile | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (de) | Yield (%) | Approximate Cost (USD/g) |
| (R)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary) | Alkylation | Benzyl bromide | >99:1 | 80-95% | $13 - $25 |
| Aldol Addition | Isobutyraldehyde | >99:1 (syn:anti) | 85% | ||
| Diels-Alder | Cyclopentadiene | 90:10 to 99:1 (endo:exo) | 70-95% | ||
| (S)-4-Isopropyl-2-oxazolidinone (Evans' Auxiliary) | Alkylation | Methyl iodide | 95:5 | 85-95% | $25 - $40 |
| Aldol Addition | Benzaldehyde | >99:1 (syn:anti) | 80-90% | ||
| (1S)-(-)-2,10-Camphorsultam (Oppolzer's Sultam) | Alkylation | Allyl bromide | >95:5 | 80-90% | $30 - $45 |
| Aldol Addition | Propionaldehyde | >98:2 (syn:anti) | 85-95% | ||
| Diels-Alder | Acryloyl chloride | >98% de (endo) | 90-99% | ||
| (1S,2S)-(+)-Pseudoephedrine | Alkylation | Benzyl bromide | >99:1 | 90-97% | $8 - $25 |
| Michael Addition | Various acceptors | High | High |
Note: Diastereomeric ratios and yields are representative and can vary based on specific reaction conditions, substrates, and reagents. Costs are approximate and subject to change based on supplier, purity, and quantity.
Logical Workflow for Chiral Auxiliary Selection
The choice of an appropriate chiral auxiliary involves a multi-faceted decision-making process. The following diagram illustrates a logical workflow to guide researchers in this selection process.
Caption: A logical workflow for selecting a suitable chiral auxiliary.
Experimental Protocols
Detailed methodologies for the key asymmetric reactions are provided below. These protocols are based on established literature procedures and serve as a starting point for experimental work.
Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol describes the diastereoselective alkylation of an N-acyloxazolidinone.
Materials:
-
(R)-4-Benzyl-2-oxazolidinone
-
Acyl chloride (e.g., propionyl chloride)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Standard workup and purification reagents
Procedure:
-
A solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium (1.05 eq) is added dropwise, and the resulting solution is stirred for 30 minutes.
-
The acyl chloride (1.1 eq) is added, and the reaction mixture is stirred for 1 hour at -78 °C and then allowed to warm to 0 °C over 1 hour.
-
The reaction mixture is cooled back to -78 °C, and a solution of n-butyllithium (1.05 eq) is added dropwise to form the enolate.
-
After 30 minutes, the alkyl halide (1.2 eq) is added, and the reaction is stirred at -78 °C until completion (monitored by TLC).
-
The reaction is quenched with saturated aqueous ammonium chloride solution and allowed to warm to room temperature.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The diastereomeric ratio is determined by ¹H NMR or HPLC analysis of the crude product, which is then purified by column chromatography.
Asymmetric Aldol Addition using an Oppolzer's Camphorsultam Auxiliary
This protocol details a diastereoselective aldol reaction mediated by a camphorsultam auxiliary.
Materials:
-
(1S)-(-)-2,10-Camphorsultam
-
Acyl chloride (e.g., propionyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Titanium tetrachloride (TiCl₄)
-
Hünig's base (N,N-diisopropylethylamine)
-
Aldehyde (e.g., isobutyraldehyde)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To a solution of the N-acyl camphorsultam (1.0 eq) in anhydrous DCM at -78 °C is added TiCl₄ (1.1 eq) dropwise.
-
Hünig's base (1.2 eq) is then added dropwise, and the mixture is stirred for 30 minutes to form the titanium enolate.
-
The aldehyde (1.5 eq) is added dropwise, and the reaction is stirred at -78 °C for 2-4 hours.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The mixture is warmed to room temperature, and the product is extracted with DCM.
-
The combined organic layers are washed, dried, and concentrated.
-
The diastereomeric ratio of the crude product is determined by ¹H NMR analysis, and the product is purified by flash chromatography.
Asymmetric Diels-Alder Reaction using an Evans' Oxazolidinone Auxiliary
This protocol outlines a Lewis acid-catalyzed asymmetric Diels-Alder reaction.
Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
α,β-Unsaturated acyl chloride (e.g., acryloyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Lewis acid (e.g., diethylaluminum chloride, Et₂AlCl)
-
Diene (e.g., cyclopentadiene)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
The N-acryloyl oxazolidinone is prepared by reacting (S)-4-benzyl-2-oxazolidinone with acryloyl chloride.
-
To a solution of the N-acryloyl oxazolidinone (1.0 eq) in anhydrous DCM at -78 °C is added the Lewis acid (1.2 eq) dropwise.
-
The mixture is stirred for 15 minutes, and then the diene (3.0 eq) is added.
-
The reaction is stirred at -78 °C for 1-3 hours and then allowed to warm to room temperature.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The product is extracted with DCM, and the combined organic layers are washed, dried, and concentrated.
-
The endo:exo diastereomeric ratio is determined by ¹H NMR analysis of the crude product, which is then purified by column chromatography.
Stereochemical Control Models
The high levels of stereoselectivity achieved with these chiral auxiliaries can be rationalized by well-established transition state models.
Caption: Zimmerman-Traxler model for Evans' auxiliary aldol reactions.
Caption: Stereocontrol in Diels-Alder reactions with Oppolzer's sultam.
Literature Precedents for Diastereomeric Ratios of (R)-5-methylmorpholin-3-one Remain Elusive
Chiral auxiliaries are fundamental tools in modern organic chemistry, enabling the synthesis of enantiomerically pure compounds, which is a critical aspect of drug development and materials science. These molecules temporarily impart their chirality to a prochiral substrate, directing the stereochemical outcome of a reaction to favor the formation of one diastereomer over another. The efficiency of a chiral auxiliary is typically quantified by the diastereomeric ratio (d.r.) of the products.
While numerous studies detail the application and efficacy of other chiral morpholinone and oxazolidinone-based auxiliaries, such as the well-established Evans auxiliaries, specific precedents for (R)-5-methylmorpholin-3-one are not found in the surveyed literature. General reviews and methodology papers on asymmetric synthesis and the preparation of chiral morpholine derivatives have been consulted without yielding specific diastereomeric ratio data for this compound.
This lack of available data prevents the creation of a detailed comparison guide as initially intended. Such a guide would require quantitative data from various reactions, detailed experimental protocols, and a basis for comparison against alternative chiral auxiliaries. Without these foundational elements, a meaningful and objective comparison of this compound's performance cannot be constructed.
Researchers and scientists in the field of drug development are encouraged to consider this gap in the literature. The exploration and publication of the diastereoselective potential of this compound in common asymmetric transformations, such as aldol additions, alkylations, and conjugate additions, would be a valuable contribution to the field of synthetic organic chemistry.
For professionals seeking to employ a chiral auxiliary for a specific transformation, it is recommended to consult the extensive literature on more established auxiliaries where diastereoselectivity has been thoroughly documented. This will provide a more reliable basis for achieving the desired stereochemical control in their synthetic endeavors.
Experimental Workflow for Evaluating a Novel Chiral Auxiliary
For researchers who may wish to investigate the diastereoselectivity of this compound, a general experimental workflow is proposed below. This logical diagram illustrates the typical steps involved in assessing the performance of a new chiral auxiliary in a representative asymmetric reaction, such as an aldol addition.
This generalized workflow highlights the necessary stages for determining the efficacy of a chiral auxiliary. The critical step for the purpose of this inquiry is the analysis of the diastereomeric ratio, which provides the quantitative measure of stereocontrol. The subsequent steps of purification and auxiliary removal are essential for the practical application of the auxiliary in a synthetic route.
A Researcher's Guide to Chiral HPLC Method Development for (R)-5-methylmorpholin-3-one Derivatives
This guide provides a comparative overview of promising chiral HPLC methods and a strategic workflow to aid in the development of a robust separation protocol for your target morpholinone derivatives.
Comparison of Chiral Stationary Phases for Structurally Similar Lactams
The selection of the appropriate chiral stationary phase is the most critical factor in achieving enantiomeric resolution. Based on studies of structurally related cyclic lactams, polysaccharide-based and cyclodextrin-based CSPs have demonstrated the most success.
| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Proven Application for Similar Compounds | Typical Mobile Phase Modes | Key Advantages |
| Polysaccharide-Based | Amylose tris(3,5-dimethylphenylcarbamate) | Enantioseparation of a δ-lactam intermediate. | Normal Phase, Polar Organic | Broad applicability, high success rate for a wide range of chiral compounds. Immobilized versions offer greater solvent compatibility. |
| Cellulose tris(3,5-dichlorophenylcarbamate) | Baseline separation of δ-lactam enantiomers. | Normal Phase | Complementary selectivity to amylose-based phases. | |
| Cyclodextrin-Based | Dimethylphenyl carbamate functionalized β-cyclodextrin | Separation of 11 out of 12 β-lactam compounds. | Reversed Phase | Effective for a variety of chiral compounds, particularly in reversed-phase mode. |
| Dimethylated β-cyclodextrin | Successful separation of 8 out of 12 β-lactam compounds. | Reversed Phase | Good starting point for screening cyclodextrin-based columns. |
Experimental Protocols for Enantiomeric Separation of Cyclic Lactams
The following protocols, adapted from successful separations of structurally similar lactams, can serve as excellent starting points for the method development for (R)-5-methylmorpholin-3-one derivatives.
Method 1: Polysaccharide-Based CSP in Normal Phase Mode
This method has shown excellent results for the baseline separation of a δ-lactam.
-
Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak IA) or Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel (e.g., Chiralpak IC).
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting gradient could be 90:10 (n-hexane:alcohol), with the alcohol percentage being adjusted to optimize resolution and retention time.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the analyte has maximum absorbance.
-
Performance on a δ-Lactam:
-
With Chiralpak IA (n-Hexane/Isopropanol 90:10):
-
Separation Factor (α): 1.56
-
Resolution (Rs): 4.28
-
-
With Chiralpak IC (n-Hexane/Isopropanol 90:10):
-
Separation Factor (α): 1.45
-
Resolution (Rs): 3.91
-
-
Method 2: Cyclodextrin-Based CSP in Reversed-Phase Mode
This approach was highly effective for a broad range of β-lactam compounds.[1]
-
Chiral Stationary Phase: Dimethylphenyl carbamate functionalized β-cyclodextrin (e.g., Cyclobond I 2000 DMP).[1]
-
Mobile Phase: A mixture of water and a polar organic solvent such as acetonitrile or methanol. The proportion of the organic modifier should be optimized for the specific derivative. A starting point of 70:30 (water:acetonitrile) can be used.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at an appropriate wavelength.
-
Performance on β-Lactams: Successfully separated 11 out of 12 tested β-lactams, achieving baseline separation for several.[1]
Experimental Workflow for Chiral Method Development
A systematic approach is crucial for efficiently developing a new chiral HPLC method. The following workflow outlines the key steps from initial screening to method optimization.
Caption: A generalized workflow for developing a chiral HPLC method.
Alternative Separation Strategies
While HPLC with a chiral stationary phase is the most direct and common approach, other strategies can be considered:
-
Indirect Method: This involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.
-
Chiral Mobile Phase Additives: A chiral selector is added to the mobile phase, and the separation is performed on an achiral column. This method is less common due to the higher consumption of the often-expensive chiral selector.
By leveraging the information from structurally analogous compounds and following a systematic method development approach, researchers can efficiently establish a reliable chiral HPLC method for the separation of enantiomers derived from this compound.
References
The Green Challenge: Evaluating the Recyclability of the (R)-5-methylmorpholin-3-one Auxiliary in Asymmetric Synthesis
In the landscape of modern drug development and fine chemical synthesis, the pursuit of enantiomerically pure compounds is paramount. Chiral auxiliaries are indispensable tools in this endeavor, guiding reactions to produce the desired stereoisomer. However, the economic and environmental viability of these auxiliaries is critically dependent on their ability to be efficiently recovered and reused. This guide provides a comparative evaluation of the recyclability of the (R)-5-methylmorpholin-3-one auxiliary, a lactam-based chiral director, against established alternatives such as Evans' oxazolidinones, Oppolzer's sultam, and pseudoephedrine-based auxiliaries.
Due to a lack of specific experimental data on the recycling of this compound, this guide proposes a prospective recycling protocol based on established chemical principles for N-acyl lactam cleavage. This protocol is then compared with the experimentally validated methods for the aforementioned alternatives to provide a comprehensive assessment for researchers and drug development professionals.
Comparative Analysis of Recyclability
The recyclability of a chiral auxiliary is primarily governed by the ease of cleavage from the final product and the efficiency of its subsequent purification for reuse. The following table summarizes the key recyclability metrics for the selected chiral auxiliaries.
| Chiral Auxiliary | Typical Recovery Yield | Cleavage Method | Remarks |
| This compound | Hypothetical | Acidic or Basic Hydrolysis | As an N-acyl lactam, the amide bond is expected to be cleavable under standard hydrolytic conditions. The recovery yield and purity would be dependent on the stability of the auxiliary to the cleavage conditions and the ease of separation from the product and reagents. |
| Evans' Oxazolidinone | >92% to quantitative[1] | Hydrolysis (e.g., LiOH/H₂O₂)[1] | High recovery yields are consistently reported. The auxiliary is generally stable and can be readily purified by crystallization or chromatography.[1] |
| Oppolzer's Sultam | 71-79% (crude), 48-56% (after recrystallization)[1] | Hydrolysis | Recovery can be efficient, especially in continuous flow processes which can automate the separation and recycling of the auxiliary.[2] |
| Pseudoephedrine | High (often not quantified in solution)[1] | Acidic or Basic Hydrolysis, or Reductive Cleavage | Can be recovered after cleavage of the amide bond.[1] Resin-bound versions offer simplified recovery and reuse. |
Proposed and Established Experimental Protocols
1. Proposed Protocol for the Recovery of this compound
This proposed protocol is based on the general principles of N-acyl lactam hydrolysis.
-
Step 1: Hydrolysis. The N-acylated this compound derivative is dissolved in a suitable solvent mixture, such as dioxane and water. An acid (e.g., aqueous HCl) or a base (e.g., aqueous NaOH) is added to facilitate the hydrolysis of the amide bond. The reaction mixture is heated to ensure complete cleavage, with the progress monitored by an appropriate technique like Thin Layer Chromatography (TLC).
-
Step 2: Extraction and Separation. Upon completion, the reaction mixture is cooled. If acidic hydrolysis was performed, the mixture is first neutralized and then the desired carboxylic acid product is extracted with an organic solvent. The aqueous layer, now containing the protonated this compound, is basified and subsequently extracted with a suitable organic solvent (e.g., dichloromethane) to recover the free auxiliary. If basic hydrolysis was used, the product is extracted from the basic solution, and the aqueous layer is then acidified to protonate the auxiliary for subsequent extraction.
-
Step 3: Purification. The organic extracts containing the recovered auxiliary are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude auxiliary can then be purified by techniques such as distillation or recrystallization to ensure it is of sufficient purity for reuse.
2. Established Protocol for the Recovery of Evans' Oxazolidinone
-
Procedure: The N-acylated oxazolidinone is dissolved in a mixture of tetrahydrofuran (THF) and water.[1] The solution is cooled to 0 °C, and lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added.[1] The reaction is stirred at 0 °C to effect the cleavage of the acyl group.[1] Following the reaction, a quenching step is performed, and the aqueous and organic layers are separated. The chiral carboxylic acid product is isolated from the acidified aqueous layer by extraction. The organic layer contains the recovered Evans' oxazolidinone auxiliary, which can be purified by solvent removal and subsequent chromatography or recrystallization.[1]
3. Established Protocol for the Recovery of Oppolzer's Sultam
-
Procedure: In a continuous flow system, a three-stage reaction (acylation, asymmetric hydrogenation, and hydrolysis) is performed.[2] After the hydrolysis step, the product and the auxiliary are separated in-line using a liquid-liquid extraction module.[2] The aqueous stream containing the deprotonated product is collected, while the organic stream containing the recovered Oppolzer's sultam can be directly recycled back to the start of the process or collected for later purification by recrystallization.[2]
4. Established Protocol for the Recovery of Pseudoephedrine
-
Procedure: The cleavage of the amide bond to recover the pseudoephedrine auxiliary can be achieved through acidic or basic hydrolysis, or reductive cleavage, depending on the desired product.[1] For acidic hydrolysis, the N-acyl amide is dissolved in a dioxane/water mixture, and sulfuric acid is added.[1] After workup, the aqueous layer containing the protonated pseudoephedrine is basified and extracted with an organic solvent to recover the chiral auxiliary.[1]
Visualizing the Recycling Workflows
To better illustrate the recycling processes, the following diagrams outline the general workflow for a chiral auxiliary and a comparative view of the proposed and established recovery methods.
Caption: A generalized workflow for the use and recycling of a chiral auxiliary.
References
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for (R)-5-methylmorpholin-3-one
For Immediate Implementation: This document provides critical safety and logistical guidance for laboratory personnel, researchers, and drug development professionals working with (R)-5-methylmorpholin-3-one. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.
Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound, based on the hazards associated with its parent compounds.
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Tightly fitting safety goggles and a face shield | Must be worn at all times to prevent contact with splashes or vapors.[1][4] |
| Hands | Chemical-resistant, impervious gloves | Elbow-length gloves are recommended for prolonged or direct contact. Suitable materials include butyl rubber, fluoroelastomer (FKM), and Polyethylene-Laminate (PE laminate).[1] Always check for leaks and impermeability before use.[2][3] |
| Body | Chemical-protection suit and rubber boots | Flame-retardant and antistatic protective clothing is advised.[5] This is critical to prevent skin contact.[1] |
| Respiratory | A suitable respirator or self-contained breathing apparatus (SCBA) | For operations that may generate vapors or mists, or in poorly ventilated areas, respiratory protection is mandatory.[1] For emergencies or unknown concentrations, a positive-pressure, full-facepiece SCBA is required.[7] |
Operational and Handling Plan
A systematic approach to handling this compound is crucial to mitigate risks. The following workflow outlines the key steps from preparation to disposal.
Figure 1. A step-by-step workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is vital.
| Incident | First Aid and Emergency Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][3] Remove contact lenses if present and easy to do.[1][2][3] Seek immediate medical attention.[1][7] |
| Skin Contact | Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water.[2][3][5][6] Wash contaminated clothing before reuse.[1][4] Seek immediate medical attention.[1] |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing.[4] If breathing is difficult, provide respiratory support.[7] Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[1][4] Rinse mouth with water.[1][3][4] Seek immediate medical attention.[1][7] |
| Spill | Evacuate personnel from the area.[4] Remove all sources of ignition.[4][8] Ventilate the area.[3] Absorb the spill with a non-combustible material such as sand or earth and place it in a suitable container for disposal.[3] Do not let the product enter drains.[4][5] |
Disposal Plan
Proper disposal of this compound and its contaminated waste is a critical step in the laboratory workflow to prevent environmental contamination.
Figure 2. Logical flow for the proper disposal of this compound waste.
All waste materials should be collected and disposed of in accordance with local, regional, and national regulations.[1] It is illegal to knowingly release refrigerants, a category that can include certain chemical waste, into the environment.[9][10] Ensure that all waste containers are properly labeled with the contents and associated hazards.[11] If necessary, contact a certified waste disposal company to handle the removal and destruction of the chemical waste.[10][11]
References
- 1. redox.com [redox.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. store.sangon.com [store.sangon.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Morpholine [cdc.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
